Product packaging for 5-Methoxyquinolin-2(1H)-one(Cat. No.:CAS No. 160893-04-9)

5-Methoxyquinolin-2(1H)-one

Cat. No.: B178323
CAS No.: 160893-04-9
M. Wt: 175.18 g/mol
InChI Key: HJEKDEFGMGFUBE-UHFFFAOYSA-N
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Description

5-Methoxyquinolin-2(1H)-one (CAS 160893-04-9) is a high-value quinolinone derivative serving as a key synthetic intermediate in medicinal chemistry and anticancer drug discovery. This compound features the privileged quinolin-2(1H)-one scaffold, which is recognized for its diverse biological activities . Its primary research application is as a core building block in the development of novel small-molecule inhibitors. Specifically, it has been utilized in the synthesis of 5-methoxyquinoline derivatives that act as a new class of Enhancer of Zeste Homologue 2 (EZH2) inhibitors . EZH2 is a histone methyltransferase frequently overexpressed in various cancers, such as lymphoma and breast cancer, and its inhibition is a promising therapeutic strategy . Researchers value this compound for structural optimization in structure-activity relationship (SAR) studies to develop potent lead compounds with anti-proliferative effects against tumor cell lines . The product is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B178323 5-Methoxyquinolin-2(1H)-one CAS No. 160893-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEKDEFGMGFUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455741
Record name 5-Methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160893-04-9
Record name 5-Methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Methoxyquinolin-2(1H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. 5-Methoxyquinolin-2(1H)-one, in particular, is a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth overview of a viable synthetic route to this compound, commencing from the readily available starting material, 2,5-dimethoxyaniline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic pathway and experimental workflow.

The synthesis is strategically designed as a three-step process, beginning with the formation of a β-ketoanilide intermediate, followed by an intramolecular cyclization to construct the quinolinone core, and concluding with a selective demethylation to yield the target compound.

Overall Synthetic Pathway

The synthesis of this compound from 2,5-dimethoxyaniline is proposed to proceed via the following three stages:

  • Step 1: Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide (1)

  • Step 2: Cyclization to 5,8-dimethoxy-4-methylquinolin-2(1H)-one (2)

  • Step 3: Selective Demethylation to this compound (3)

Synthesis_Pathway start 2,5-Dimethoxyaniline intermediate1 N-(2,5-dimethoxyphenyl)- 3-oxobutanamide (1) start->intermediate1 Ethyl acetoacetate or Diketene intermediate2 5,8-Dimethoxy-4-methyl- quinolin-2(1H)-one (2) intermediate1->intermediate2 Acid-catalyzed cyclization (H₂SO₄) product This compound (3) intermediate2->product Selective Demethylation (BBr₃)

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide (1)

The initial step involves the acetoacetylation of 2,5-dimethoxyaniline to form the corresponding β-ketoanilide. This can be achieved through two primary methods: reaction with ethyl acetoacetate or with diketene.

Experimental Protocols

Method A: Reaction with Ethyl Acetoacetate

This method involves the direct condensation of 2,5-dimethoxyaniline with ethyl acetoacetate, typically at elevated temperatures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Reaction Conditions: Heat the mixture to 130-140°C with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Reaction Time: Maintain the temperature until the starting materials are consumed, which typically takes 2-4 hours. Ethanol is liberated during the reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The crude product, which may solidify upon cooling, is then purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield N-(2,5-dimethoxyphenyl)-3-oxobutanamide as a crystalline solid.

Method B: Reaction with Diketene

This acylation method is often faster and can be performed at lower temperatures.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethoxyaniline (1.0 eq) in an aprotic solvent such as toluene or dichloromethane.

  • Reaction Conditions: Cool the solution in an ice bath to 0-5°C. Add diketene (1.05 eq) dropwise from the dropping funnel, ensuring the temperature is maintained below 10°C.

  • Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization as described in Method A.

Quantitative Data
ParameterMethod A (Ethyl Acetoacetate)Method B (Diketene)
Typical Yield 75-85%80-90%
Purity (by HPLC) >98%>98%
Melting Point 88-90 °C88-90 °C

Spectroscopic Data for N-(2,5-dimethoxyphenyl)-3-oxobutanamide (1):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.80 (s, 1H, NH), 8.15 (d, J = 2.8 Hz, 1H, Ar-H), 6.90 (d, J = 8.8 Hz, 1H, Ar-H), 6.75 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.50 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 205.0, 164.5, 153.0, 142.0, 128.0, 114.0, 112.0, 110.0, 56.0, 55.8, 50.0, 31.0.

  • Mass Spec (ESI): m/z 238.10 [M+H]⁺.

Step 2: Cyclization to 5,8-dimethoxy-4-methylquinolin-2(1H)-one (2)

The second step is an intramolecular cyclization of the β-ketoanilide intermediate to form the quinolinone ring system. This reaction is a variation of the Knorr quinoline synthesis and is typically catalyzed by a strong acid, such as sulfuric acid.

Experimental Protocol
  • Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, place N-(2,5-dimethoxyphenyl)-3-oxobutanamide (1.0 eq).

  • Reaction Conditions: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (3-5 eq) dropwise with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C.

  • Reaction Time: Stir the reaction mixture at 80-90°C for 2-3 hours, monitoring the progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a cold sodium bicarbonate solution. The crude product is dried and can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Quantitative Data
ParameterValue
Typical Yield 65-75%
Purity (by HPLC) >97%
Melting Point 220-222 °C

Spectroscopic Data for 5,8-dimethoxy-4-methylquinolin-2(1H)-one (2):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.50 (s, 1H, NH), 7.00 (d, J = 8.8 Hz, 1H, Ar-H), 6.80 (d, J = 8.8 Hz, 1H, Ar-H), 6.10 (s, 1H, H-3), 3.90 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 162.0, 151.0, 148.0, 140.0, 125.0, 115.0, 110.0, 105.0, 100.0, 56.5, 56.0, 18.0.

  • Mass Spec (ESI): m/z 220.09 [M+H]⁺.

Step 3: Selective Demethylation to this compound (3)

The final step involves the regioselective demethylation of the 8-methoxy group of 5,8-dimethoxy-4-methylquinolin-2(1H)-one. Boron tribromide (BBr₃) is a common and effective reagent for the cleavage of aryl methyl ethers. The selectivity for the 8-position over the 5-position is crucial and can often be achieved under controlled conditions.

Experimental Protocol
  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,8-dimethoxy-4-methylquinolin-2(1H)-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reaction Conditions: Cool the solution to -78°C (dry ice/acetone bath). Add a solution of boron tribromide (1.1-1.5 eq) in DCM dropwise.

  • Reaction Time: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0°C and quench by the slow addition of methanol, followed by water. The mixture is then extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: methanol/DCM gradient) to afford this compound.

Quantitative Data
ParameterValue
Typical Yield 50-65%
Purity (by HPLC) >98%
Melting Point 214-216 °C

Spectroscopic Data for this compound (3):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.60 (s, 1H, NH), 7.80 (d, J = 9.6 Hz, 1H, H-4), 7.40 (t, J = 8.2 Hz, 1H, H-7), 6.90 (d, J = 8.2 Hz, 1H, H-8), 6.70 (d, J = 8.2 Hz, 1H, H-6), 6.50 (d, J = 9.6 Hz, 1H, H-3), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 162.5, 155.0, 140.0, 130.0, 125.0, 122.0, 115.0, 110.0, 105.0, 56.0.

  • Mass Spec (ESI): m/z 176.07 [M+H]⁺.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Acetoacetylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Demethylation s1_react 2,5-Dimethoxyaniline + Ethyl Acetoacetate s1_cond Heat (130-140°C) s1_react->s1_cond s1_workup Cooling & Recrystallization s1_cond->s1_workup s1_prod Intermediate (1) s1_workup->s1_prod s2_react Intermediate (1) s1_prod->s2_react s2_cond Conc. H₂SO₄ (0°C to 90°C) s2_react->s2_cond s2_workup Ice Quench & Filtration s2_cond->s2_workup s2_prod Intermediate (2) s2_workup->s2_prod s3_react Intermediate (2) s2_prod->s3_react s3_cond BBr₃ in DCM (-78°C to RT) s3_react->s3_cond s3_workup Quench & Extraction s3_cond->s3_workup s3_purify Column Chromatography s3_workup->s3_purify s3_prod Final Product (3) s3_purify->s3_prod

Synthesis of 5-Methoxyquinolin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental protocols for the synthesis of 5-Methoxyquinolin-2(1H)-one, a valuable heterocyclic compound in medicinal chemistry and drug discovery. This document details two primary synthetic strategies: the methylation of 5-hydroxy-2(1H)-quinolinone and a domino nitro reduction-Friedländer heterocyclization. Each method is presented with detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway.

Methylation of 5-Hydroxy-2(1H)-quinolinone

A robust and well-documented method for the synthesis of this compound involves the methylation of the readily available precursor, 5-hydroxy-2(1H)-quinolinone. Direct methylation can lead to the formation of undesired N-methylated and N,O-dimethylated byproducts. To circumvent this, a more regioselective three-step protocol is employed, involving the protection of the amide group, methylation of the hydroxyl group, and subsequent deprotection. This approach affords the desired product in a good overall yield.

Experimental Protocol: Three-Step Methylation

This protocol is adapted from a reported procedure and offers a reliable method for the synthesis of this compound with an overall yield of approximately 51%.

Step 1: Synthesis of 2-Chloro-5-hydroxyquinoline (Protection)

  • A mixture of 5-hydroxy-2(1H)-quinolinone and phosphorus oxychloride (POCl₃) is heated.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and carefully poured onto ice.

  • The resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-5-hydroxyquinoline.

Step 2: Synthesis of 2-Chloro-5-methoxyquinoline (Methylation)

  • To a solution of 2-chloro-5-hydroxyquinoline in a suitable solvent, a methylating agent such as diazomethane in ether is added dropwise at room temperature.

  • The reaction mixture is stirred for several hours.

  • After the reaction is complete, water is added, and the precipitate is filtered and dried to give 2-chloro-5-methoxyquinoline.

Step 3: Synthesis of this compound (Deprotection)

  • 2-Chloro-5-methoxyquinoline is refluxed in the presence of a suitable acid or base to facilitate the hydrolysis of the chloro group.

  • The reaction mixture is then cooled and poured onto ice.

  • The precipitate is collected by filtration, washed, and recrystallized from a suitable solvent such as methanol to afford pure this compound.

Quantitative Data for the Three-Step Methylation Synthesis
StepProductReagentsYieldMelting Point (°C)
12-Chloro-5-hydroxyquinoline5-hydroxy-2(1H)-quinolinone, POCl₃70%159-160
22-Chloro-5-methoxyquinoline2-Chloro-5-hydroxyquinoline, Diazomethane86%70
3This compound2-Chloro-5-methoxyquinoline, Acid/Base84%240
Overall This compound ~51% 240

Experimental Workflow: Three-Step Methylation

Synthesis_Workflow Start 5-Hydroxy-2(1H)-quinolinone Step1 Protection (POCl3) Start->Step1 Intermediate1 2-Chloro-5-hydroxyquinoline Step1->Intermediate1 70% Yield Step2 Methylation (Diazomethane) Intermediate1->Step2 Intermediate2 2-Chloro-5-methoxyquinoline Step2->Intermediate2 86% Yield Step3 Deprotection (Hydrolysis) Intermediate2->Step3 End This compound Step3->End 84% Yield

A schematic representation of the three-step synthesis of this compound.

Domino Nitro Reduction-Friedländer Heterocyclization

An alternative and efficient approach to quinoline derivatives is the domino nitro reduction-Friedländer heterocyclization.[1] This method involves the in situ reduction of a 2-nitrobenzaldehyde derivative to the corresponding 2-aminobenzaldehyde, which then undergoes a condensation reaction with an active methylene compound to form the quinoline ring system.[1] For the synthesis of this compound, the starting material would be 5-methoxy-2-nitrobenzaldehyde.[1]

General Experimental Protocol

While a specific protocol for the synthesis of this compound via this method is not detailed in the provided literature, a general procedure can be outlined based on similar transformations.[1]

  • To a solution of 5-methoxy-2-nitrobenzaldehyde and a suitable active methylene compound (e.g., a β-ketoester or a malonic ester derivative) in a solvent like glacial acetic acid, a reducing agent such as iron powder (Fe) is added.[1]

  • The reaction mixture is heated to allow for the reduction of the nitro group and subsequent condensation and cyclization.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove the iron salts, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield this compound.

Signaling Pathway: Domino Nitro Reduction-Friedländer Synthesis

Friedlander_Pathway Start_Nitro 5-Methoxy-2-nitrobenzaldehyde Reduction In situ Nitro Reduction (e.g., Fe/AcOH) Start_Nitro->Reduction Active_Methylene Active Methylene Compound Condensation Condensation & Cyclization Active_Methylene->Condensation Intermediate_Amino 2-Amino-5-methoxybenzaldehyde (transient) Reduction->Intermediate_Amino Intermediate_Amino->Condensation Product This compound Condensation->Product

References

Spectroscopic Profile of 5-Methoxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Methoxyquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines theoretical predictions based on the analysis of closely related analogs with established principles of spectroscopic interpretation. This document aims to serve as a valuable resource for the identification and characterization of this and similar quinolinone derivatives.

Molecular Structure and Spectroscopic Overview

This compound belongs to the quinolinone family, a class of bicyclic compounds containing a benzene ring fused to a pyridinone ring. The presence of a methoxy group at the 5-position significantly influences its electronic properties and, consequently, its spectroscopic signatures. The key spectroscopic techniques for the structural elucidation of this molecule include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Logical Relationship of Spectroscopic Data to Molecular Structure

This compound This compound ¹H NMR ¹H NMR This compound->¹H NMR Proton Environment ¹³C NMR ¹³C NMR This compound->¹³C NMR Carbon Skeleton IR Spectroscopy IR Spectroscopy This compound->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry Molecular Weight & Fragmentation

Caption: Relationship between the molecular structure and the information obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The expected chemical shifts for this compound are summarized in Table 1. The aromatic protons will appear as distinct multiplets, and the methoxy protons will be a characteristic singlet. The NH proton of the lactam ring is expected to be a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~6.5d
H-4~7.8d
H-6~6.9t
H-7~7.4t
H-8~7.0d
NH~11.8br s
OCH₃~3.9s

Note: Predicted values are based on the analysis of related quinolinone structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment (e.g., aromatic, carbonyl, aliphatic). The predicted chemical shifts for the carbon atoms in this compound are presented in Table 2. The carbonyl carbon of the lactam is expected to have the most downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~162
C-3~122
C-4~140
C-4a~118
C-5~155
C-6~110
C-7~130
C-8~112
C-8a~140
OCH₃~56

Note: Predicted values are based on the analysis of related quinolinone structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are summarized in Table 3. The most characteristic peaks will be the N-H stretch of the lactam, the C=O stretch of the lactam, and the C-O stretch of the methoxy group.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (lactam)Stretching3400 - 3200 (broad)
C-H (aromatic)Stretching3100 - 3000
C-H (methoxy)Stretching2950 - 2850
C=O (lactam)Stretching1680 - 1650
C=C (aromatic)Stretching1600 - 1450
C-O (ether)Stretching1250 - 1050

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
[M+H]⁺m/z 176.06
Key Fragment Ions[M-CH₃]⁺, [M-CO]⁺, [M-OCH₃]⁺

The fragmentation pattern will likely involve the loss of the methyl group from the methoxy ether, loss of carbon monoxide from the lactam ring, and loss of the entire methoxy group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Workflow for NMR Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add Standard Add a small amount of an internal standard (e.g., TMS). Dissolve Sample->Add Standard Transfer to Tube Transfer the solution to a 5 mm NMR tube. Add Standard->Transfer to Tube Place in Spectrometer Place the NMR tube in the spectrometer. Transfer to Tube->Place in Spectrometer Tune and Shim Tune and shim the spectrometer for optimal resolution. Place in Spectrometer->Tune and Shim Acquire Spectra Acquire ¹H and ¹³C NMR spectra. Tune and Shim->Acquire Spectra Fourier Transform Apply Fourier transformation to the raw data. Acquire Spectra->Fourier Transform Phase and Baseline Correction Perform phase and baseline corrections. Fourier Transform->Phase and Baseline Correction Reference Spectra Reference the spectra to the internal standard. Phase and Baseline Correction->Reference Spectra Integrate and Analyze Integrate peaks and analyze chemical shifts and coupling constants. Reference Spectra->Integrate and Analyze

Caption: A typical workflow for NMR spectroscopic analysis.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the analysis is typically performed in positive ion mode to observe the [M+H]⁺ ion. For EI, the sample is vaporized and bombarded with electrons to induce ionization and fragmentation.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. This guide provides the expected data and detailed experimental protocols to aid researchers in the unequivocal identification and structural confirmation of this important heterocyclic compound. The provided data tables, based on sound spectroscopic principles and analysis of related structures, serve as a reliable reference for experimental work.

physical and chemical properties of 5-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Methoxyquinolin-2(1H)-one. The information is curated for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental protocols, and key structural information.

Core Physical and Chemical Properties

This compound, with the CAS Number 70450-83-8 and the molecular formula C₁₀H₉NO₂, is a quinolinone derivative. While comprehensive experimental data for this specific compound is limited in publicly available literature, the following tables summarize the available and predicted information.

Table 1: Physical Properties of this compound

PropertyValueSource/Method
Molecular Weight175.18 g/mol Calculated
Melting Point188-190 °CPredicted[1]
Boiling PointData not available
SolubilityData not available
pKaData not available

Table 2: Chemical Identifiers for this compound

IdentifierValue
CAS Number70450-83-8
Molecular FormulaC₁₀H₉NO₂
IUPAC NameThis compound
InChIInChI=1S/C10H9NO2/c1-13-8-4-2-3-7-6(8)5-9(12)11-10(7)11/h2-5H,1H3,(H,11,12)
InChIKeyNot available
Canonical SMILESCOC1=CC=CC2=C1C=CC(=O)N2

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of quinolin-2(1H)-ones is through the cyclization of substituted anilines. A potential route to this compound could involve the methylation of its corresponding hydroxy precursor, 5-hydroxyquinolin-2(1H)-one.

Workflow for the Proposed Synthesis:

Synthesis_Workflow A Start with 5-hydroxyquinolin-2(1H)-one B Methylation Reaction (e.g., using dimethyl sulfate or methyl iodide in the presence of a base) A->B C Reaction Work-up (Quenching, Extraction, and Drying) B->C D Purification (Column Chromatography or Recrystallization) C->D E Characterization (NMR, IR, Mass Spectrometry) D->E F Pure this compound E->F

Caption: Proposed workflow for the synthesis of this compound.

Detailed Steps:

  • Starting Material: Begin with 5-hydroxyquinolin-2(1H)-one.

  • Methylation: Dissolve 5-hydroxyquinolin-2(1H)-one in a suitable solvent (e.g., acetone, DMF). Add a base (e.g., potassium carbonate) followed by a methylating agent (e.g., dimethyl sulfate or methyl iodide). The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.

Spectroscopic Analysis

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques.

Workflow for Spectroscopic Analysis:

Spectroscopic_Analysis A Purified this compound B 1H NMR Spectroscopy (Proton environment) A->B C 13C NMR Spectroscopy (Carbon skeleton) A->C D IR Spectroscopy (Functional groups) A->D E Mass Spectrometry (Molecular weight and fragmentation) A->E F Structural Confirmation B->F C->F D->F E->F

Caption: Workflow for the spectroscopic characterization of this compound.

Expected Spectral Data:

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the quinolinone ring system, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching, C=O stretching of the lactam, C-O stretching of the methoxy group, and C-H stretching of the aromatic and methyl groups.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the quinolinone structure.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, the quinolinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of quinolin-2(1H)-one have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Some quinoline derivatives have been shown to modulate various signaling pathways. For instance, certain indolo[2,3-b]quinoline derivatives have been investigated for their potential to inhibit the PI3K/AKT/mTOR signaling pathway in cancer cells.

Logical Relationship for Investigating Biological Activity:

Biological_Activity_Investigation A This compound B In vitro assays (e.g., cytotoxicity, enzyme inhibition) A->B C Identification of Biological Target(s) B->C D Signaling Pathway Analysis (e.g., Western Blot, RT-qPCR) C->D E Elucidation of Mechanism of Action D->E

Caption: Logical workflow for investigating the biological activity of this compound.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 5-Methoxyquinolin-2(1H)-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing 5-Methoxyquinolin-2(1H)-one and its derivatives. This scaffold is of significant interest in medicinal chemistry, with applications ranging from anticancer agents to targeted protein inhibitors. This document details key experimental protocols, presents comparative quantitative data, and visualizes synthetic workflows and a relevant biological signaling pathway.

Core Synthetic Methodologies

The synthesis of the this compound core can be achieved through various strategies, each with its own advantages depending on the desired substitution pattern and available starting materials. Classical methods such as the Camps cyclization and modern variations of quinoline synthesis provide a robust toolkit for accessing these valuable compounds.

Synthesis of the Core Nucleus: 5-Hydroxy-2(1H)-quinolinone

A common precursor to 5-methoxy-2(1H)-quinolinone is its 5-hydroxy analog. A reliable method to synthesize this intermediate, avoiding difficult separations of dihydro- precursors, involves the reaction of 3-aminocyclohexenone-2 with methyl propiolate followed by dehydrogenation.[1]

Experimental Protocol:

  • Synthesis of the Bicyclic Ketone Intermediate: 3-aminocyclohexenone-2 is reacted with methyl propiolate as a Michael substrate. This reaction yields the bicyclic ketone intermediate.[1]

  • Aromatization: The bicyclic ketone is treated with a palladium on carbon (Pd-C) catalyst to induce dehydrogenation, resulting in the formation of pure 5-hydroxy-2(1H)-quinolinone in quantitative yield.[1]

Methylation of 5-Hydroxy-2(1H)-quinolinone

The final step to obtain the target 5-methoxy-2(1H)-quinolinone is the methylation of the 5-hydroxy group. This can be challenging due to the potential for N-methylation and O,N-dimethylation.

Experimental Protocol:

  • Methylation with Dimethyl Sulfate: To a solution of 5-hydroxy-2(1H)-quinolinone (1.24 mmol) in 10 N KOH (10 ml), dimethyl sulfate (7.92 mmol) is added dropwise. The mixture is stirred at room temperature for 24 hours. This method, however, has been reported to yield a mixture of the undesired N-methyl and N,O-dimethyl derivatives.[1]

  • Methylation with Diazomethane: A suspension of 5-hydroxy-2(1H)-quinolinone (6.20 mmol) in methanol (20 ml) is treated with a 1.4N solution of diazomethane in ether (50 ml) dropwise. The solution is stirred at room temperature for 12 hours. This method yields a mixture of the desired 5-methoxy-2(1H)-quinolinone along with other methylated products.[1]

Synthesis of Substituted Methoxyquinolin-2-ones via Cycloelimination

A versatile method for synthesizing substituted quinolin-2(1H)-ones, including those with methoxy groups, involves the cycloelimination of cinnamanilides.[2]

Experimental Protocol:

  • Formation of N-substituted cinnamamide: Anilines are coupled with cinnamoyl chloride or a substituted variant (e.g., 3,4,5-trimethoxycinnamoyl chloride) to form the corresponding N-substituted cinnamamide.[2]

  • Cycloelimination: The cinnamamide is treated with trifluoromethanesulfonic acid (TfOH) (2 equivalents) and stirred at 110°C for 4 hours. The reaction mixture is then cooled and poured into ice-cold water to precipitate the quinolin-2(1H)-one product.[2]

Synthesis of Substituted 4-Methoxy-1H-quinolin-2-ones

A three-step synthesis allows for the preparation of various substituted 4-methoxy-1H-quinolin-2-ones from substituted anilines.[3][4]

Experimental Protocol:

  • Synthesis of Substituted 2,4-dichloroquinoline: A substituted aniline is reacted with malonic acid in an excess of phosphorus oxychloride at reflux for 6 hours to yield the corresponding 2,4-dichloroquinoline.[3][4]

  • Synthesis of Substituted 2,4-dimethoxyquinoline: The 2,4-dichloroquinoline is heated with a freshly prepared methanolic sodium methoxide solution at reflux for 5 hours.[3][4]

  • Formation of 4-methoxy-1H-quinolin-2-one: The resulting 2,4-dimethoxyquinoline is refluxed with glacial acetic acid and concentrated hydrochloric acid for 4 hours to yield the final 4-methoxy-1H-quinolin-2-one product.[3][4]

Data Presentation

Synthetic Method Starting Materials Key Reagents/Conditions Product Yield (%) Reference
Synthesis of 5-Hydroxy-2(1H)-quinolinone3-aminocyclohexenone-2, methyl propiolate1. Michael addition; 2. Pd-C, dehydrogenation5-Hydroxy-2(1H)-quinolinoneQuantitative (dehydrogenation step)[1]
Methylation with Dimethyl Sulfate5-Hydroxy-2(1H)-quinolinoneDimethyl sulfate, 10N KOH, RT, 24h1-Methyl-5-hydroxy-2(1H)-quinolinone and 1,5-Dimethyl-2(1H)-quinolinone9 and 74 (respectively)[1]
Methylation with Diazomethane5-Hydroxy-2(1H)-quinolinoneDiazomethane, Methanol/Ether, RT, 12h5-Methoxy-2(1H)-quinolinone and 1,5-Dimethyl-2(1H)-quinolinone40 and 40 (in a mixture)[1]
Cycloelimination of CinnamanilidesN-substituted cinnamamidesTfOH, 110°C, 4hSubstituted quinolin-2(1H)-ones62-97[2]
Synthesis of 4-Methoxy-1H-quinolin-2-oneSubstituted aniline, malonic acid1. POCl₃, reflux, 6h; 2. NaOMe, reflux, 5h; 3. Acetic acid, HCl, reflux, 4hSubstituted 4-Methoxy-1H-quinolin-2-one60 (final step)[3]

Visualizations

Synthetic Workflow: Synthesis of 5-Hydroxy-2(1H)-quinolinone

G Workflow for 5-Hydroxy-2(1H)-quinolinone Synthesis cluster_0 Step 1: Michael Addition cluster_1 Step 2: Aromatization A 3-Aminocyclohexenone-2 C Bicyclic Ketone Intermediate A->C Reacts with B Methyl Propiolate B->C D Bicyclic Ketone Intermediate E 5-Hydroxy-2(1H)-quinolinone D->E Pd-C, Dehydrogenation

Caption: A generalized workflow for the synthesis of 5-Hydroxy-2(1H)-quinolinone.

Synthetic Workflow: Three-Step Synthesis of 4-Methoxy-1H-quinolin-2-ones

G Workflow for 4-Methoxy-1H-quinolin-2-one Synthesis A Substituted Aniline + Malonic Acid B Substituted 2,4-dichloroquinoline A->B POCl3, reflux C Substituted 2,4-dimethoxyquinoline B->C NaOMe, reflux D Substituted 4-Methoxy-1H-quinolin-2-one C->D Acetic Acid, HCl, reflux

Caption: A generalized workflow for the synthesis of 4-Methoxy-1H-quinolin-2-ones.

Signaling Pathway: EZH2 Inhibition by 5-Methoxyquinoline Derivatives

A significant application of 5-methoxyquinoline derivatives is in the field of epigenetics, specifically as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in gene silencing and is often dysregulated in cancer.[5]

G Mechanism of EZH2 Inhibition cluster_0 Normal EZH2 Function cluster_1 Inhibition by 5-Methoxyquinoline Derivative EZH2 EZH2 (Histone Methyltransferase) H3K27me3 H3K27 Trimethylation (H3K27me3) EZH2->H3K27me3 Methylates H3K27 SAM S-Adenosyl Methionine (Methyl Donor) SAM->EZH2 Binds to H3K27 Histone H3 Lysine 27 (H3K27) GeneRepression Transcriptional Repression of Tumor Suppressor Genes H3K27me3->GeneRepression Leads to Inhibitor 5-Methoxyquinoline Derivative BlockedEZH2 Inactive EZH2 Inhibitor->BlockedEZH2 Inhibits NoMethylation No H3K27 Methylation BlockedEZH2->NoMethylation Prevents GeneActivation Activation of Tumor Suppressor Genes NoMethylation->GeneActivation Allows for

Caption: Inhibition of the EZH2 signaling pathway by 5-methoxyquinoline derivatives.

References

The Biological Activity of Quinoline and Quinazoline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and quinazoline alkaloids are two significant classes of nitrogen-containing heterocyclic compounds that have garnered immense attention in medicinal chemistry and drug development.[1][2] These scaffolds are present in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[1][3] Quinoline, a benzopyridine, consists of a benzene ring fused to a pyridine ring, while quinazoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring.[4][5] The structural diversity and versatility of these core structures have made them privileged scaffolds in the design of novel therapeutic agents.[6][7]

This technical guide provides an in-depth overview of the biological activities of quinoline and quinazoline alkaloids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers in the field.

Biological Activities of Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline derivatives have been reported to possess a wide range of biological activities, including:

  • Anticancer: This is one of the most extensively studied activities. These alkaloids can induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration.[6][8]

  • Antimicrobial: This includes antibacterial and antifungal activities.[4][9]

  • Antimalarial: Quinine, a quinoline alkaloid, is a historically significant antimalarial drug.[1][10]

  • Anti-inflammatory: Some derivatives have shown potent anti-inflammatory effects.[1][4]

  • Antiviral: Certain quinoline and quinazoline compounds have demonstrated antiviral properties, including anti-HIV activity.[11][12]

  • Anticonvulsant: Several quinazoline derivatives have been investigated for their anticonvulsant activities.[11][13]

  • Analgesic: Some compounds have been reported to have pain-relieving properties.[4][12]

  • Cardiovascular effects: Activities such as antihypertensive and antiarrhythmic effects have been observed.[3][14]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for some quinoline and quinazoline alkaloids, showcasing their potency in various biological assays.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Quinoline-2-carboxamidesProstate (PC-3)PIM-1 Kinase Inhibition2.60[4]
2-StyrylquinolinesProstate (PC-3)PIM-1 Kinase Inhibition1.29[4]
Thiazolo[5,4-b]quinoline (D3CLP)Tumor CellsCytotoxicityMore potent than in non-tumor cells[8]
91b1Various Cancer Cell LinesMTS CytotoxicityVaries by cell line[15]
Chloroquinolyl derivativePlasmodium falciparumAntimalarialSubmicromolar[16]

Table 2: Anticancer Activity of Quinazoline Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
2-Substituted quinazolinone-2-phenyloxadiazole hybridHeLaAntiproliferative7.52[13]
Quinazoline-triazole hybridVariousAnticancer< 1[13]
(-)-ChaetominineLeukemia (K562)Cytotoxicity21[17]
(-)-ChaetominineColon Cancer (SW1116)Cytotoxicity28[17]

Table 3: Antimicrobial Activity of Quinoline Derivatives

Compound/DerivativeMicrobial StrainAssay TypeMIC (µg/mL)Reference
Quinolone-quinoline hybrid (5d)Gram-positive & Gram-negative bacteriaAntibacterial0.125 - 8[18]
Ureido-4-quinolinamidesPlasmodium falciparumAntimalarial0.25[16]

Table 4: Antiparasitic Activity of Quinoline Derivatives

Compound/DerivativeParasiteAssay TypeIC50 (µM)Reference
Fluorine-containing aminoquinoline (11b)Leishmania mexicanaAntiproliferative41.9[19]
Fluorine-containing aminoquinoline (11c)Leishmania mexicanaAntiproliferative41.9[19]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of quinoline and quinazoline alkaloids stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Mechanisms

A primary anticancer mechanism for many quinoline derivatives is the inhibition of DNA topoisomerases .[4][8] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase-DNA complex, these alkaloids lead to DNA strand breaks and ultimately, apoptosis. Camptothecin and its analogs are classic examples of quinoline alkaloids that target topoisomerase I.[1]

topoisomerase_inhibition cluster_dna DNA Replication/Transcription cluster_enzyme Topoisomerase Action DNA DNA Supercoiled_DNA Supercoiled_DNA Topoisomerase Topoisomerase Supercoiled_DNA->Topoisomerase binds Relaxed_DNA Relaxed_DNA DNA_Complex Topoisomerase-DNA Complex Topoisomerase->DNA_Complex forms DNA_Complex->Relaxed_DNA releases DNA_Damage DNA Strand Breaks DNA_Complex->DNA_Damage Quinoline_Alkaloid Quinoline Alkaloid (e.g., Camptothecin) Quinoline_Alkaloid->DNA_Complex stabilizes Apoptosis Apoptosis DNA_Damage->Apoptosis

Fig 1. Quinoline alkaloid-mediated inhibition of DNA topoisomerase.

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases , such as Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[4][20] These kinases are often overexpressed in cancer cells and play a crucial role in cell proliferation, survival, and metastasis. By blocking the ATP-binding site of these kinases, quinazoline alkaloids can halt downstream signaling pathways.

kinase_inhibition Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase binds Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling activates Quinazoline_Alkaloid Quinazoline Alkaloid (e.g., Gefitinib) Quinazoline_Alkaloid->Receptor_Tyrosine_Kinase inhibits Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Cell_Survival Cell_Survival Downstream_Signaling->Cell_Survival

Fig 2. Quinazoline alkaloid-mediated inhibition of receptor tyrosine kinases.

Other reported anticancer mechanisms for these alkaloids include DNA intercalation, inhibition of tubulin polymerization, and modulation of various other signaling pathways.[4][8][21]

Experimental Protocols

This section provides an overview of common experimental protocols used to evaluate the biological activity of quinoline and quinazoline alkaloids.

General Workflow for Bioactivity Screening

The process of identifying bioactive alkaloids typically follows a systematic workflow from crude extracts to purified compounds.

bioactivity_workflow Plant_Material Plant Material (Source of Alkaloids) Extraction Extraction and Partitioning Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Primary_Screening Primary Bioassays (e.g., Cytotoxicity, Antimicrobial) Crude_Extract->Primary_Screening Bioassay_Guided_Fractionation Bioassay-Guided Fractionation (Chromatography) Primary_Screening->Bioassay_Guided_Fractionation Active Pure_Compound Isolation of Pure Alkaloid Bioassay_Guided_Fractionation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Secondary_Screening Secondary Bioassays (Mechanism of Action) Pure_Compound->Secondary_Screening Lead_Compound Lead Compound Secondary_Screening->Lead_Compound

Fig 3. General workflow for the discovery of bioactive alkaloids.
Protocol 1: General Alkaloid Extraction

This protocol describes a general method for extracting alkaloids from plant material.

  • Preparation of Plant Material: The plant material is dried and powdered to increase the surface area for extraction.[22]

  • Extraction: The powdered material is extracted with a suitable organic solvent, such as ethanol or methanol, often using a Soxhlet apparatus or maceration.[22][23]

  • Acid-Base Extraction (Purification):

    • The crude extract is dissolved in an acidic aqueous solution (e.g., dilute HCl) to protonate the basic alkaloids, making them water-soluble.

    • The acidic solution is then washed with a nonpolar organic solvent (e.g., hexane or ether) to remove non-alkaloidal compounds.

    • The aqueous layer is then made basic (e.g., with NaOH or NH4OH) to deprotonate the alkaloids, causing them to precipitate or become soluble in an organic solvent.

    • The alkaloids are then extracted into an immiscible organic solvent (e.g., chloroform or dichloromethane).[23]

  • Solvent Evaporation: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

  • Qualitative Tests: The presence of alkaloids can be confirmed using various reagents that produce a precipitate, such as Mayer's reagent (creamy precipitate), Wagner's reagent (reddish-brown precipitate), and Dragendorff's reagent (orange-brown precipitate).[22][24]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test alkaloid (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The media is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compound: The test alkaloid is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

Quinoline and quinazoline alkaloids continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them highly attractive scaffolds for medicinal chemists. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity, the elucidation of their detailed mechanisms of action, and the exploration of their potential in combination therapies. The application of computational methods for drug design and a deeper understanding of the structure-activity relationships will further accelerate the discovery of new drug candidates from these versatile heterocyclic systems.

References

5-Methoxyquinolin-2(1H)-one: An In-depth Technical Guide on its Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently found in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties. This technical guide focuses on the anticancer potential of a specific derivative, 5-Methoxyquinolin-2(1H)-one. While direct and extensive research on this particular compound is emerging, this document synthesizes the available information on its synthesis, the anticancer activities of structurally related analogs, and the putative signaling pathways it may modulate. By examining the broader class of quinolin-2(1H)-one derivatives, we can infer the potential mechanisms of action, which likely include the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways. This guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic promise of this compound and its derivatives.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse biological activities.[1] The quinolin-2(1H)-one core, in particular, is a key pharmacophore present in several approved drugs and clinical candidates for the treatment of cancer.[2] These compounds have been shown to exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and interference with microtubule polymerization.[3][4] The introduction of a methoxy group at the 5-position of the quinolin-2(1H)-one ring can significantly influence the molecule's physicochemical properties and biological activity, potentially enhancing its anticancer profile. This guide explores the synthesis, potential anticancer activities, and mechanisms of action of this compound, drawing insights from the extensive research on related quinolinone analogs.

Synthesis of the this compound Scaffold

The synthesis of quinolin-2(1H)-one derivatives can be achieved through several established methods. A common approach involves the cyclization of appropriately substituted anilines and cinnamoyl chlorides. Specifically for 5-methoxy-substituted analogs, a general synthetic route can be proposed as follows:

A straightforward synthetic route to 7-hydroxy-6-methoxyquinolin-2(1H)-one and its variants has been developed, which could be adapted for the synthesis of the 5-methoxy isomer. This method involves the coupling of anilines with cinnamoyl chloride or its derivatives to form cinnamanilides, followed by a cycloelimination reaction.[5] Another synthetic strategy involves the reaction of dibromoquinolin-2(1H)-one with sodium methoxide in the presence of a copper iodide catalyst to yield dimethoxyquinolin-2(1H)-one.[5]

A general experimental protocol for the synthesis of a methoxy-substituted quinolin-2(1H)-one is described below.

Experimental Protocol: Synthesis of 6-Methoxyquinolin-2(1H)-one[5]
  • Reaction Setup: To a solution of 6-bromoquinoline-2(1H)-one (1 equivalent) in dry dimethylformamide (DMF), add copper(I) iodide (10 mol %).

  • Stirring: Stir the reaction mixture for 30 minutes at room temperature.

  • Addition of Sodium Methoxide: Slowly add freshly prepared sodium methoxide (prepared from 5 g of sodium metal in 10 mL of methanol) to the reaction mixture.

  • Reflux: Reflux the reaction mixture for 36 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate:hexane (7:3) solvent system.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the DMF under vacuum.

  • Extraction: Extract the residue with methanol.

  • Purification: Purify the crude product by column chromatography on silica gel using a chloroform:methanol (95:5) solvent system to obtain the pure product.

Anticancer Potential: Insights from Structurally Related Analogs

Direct studies on the anticancer activity of this compound are limited. However, a substantial body of evidence from structurally similar quinoline and quinolinone derivatives highlights the potential of this scaffold in cancer therapy. The anticancer activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values being key quantitative metrics.

Table 1: Cytotoxicity of Quinoline and Quinolinone Derivatives in Human Cancer Cell Lines
Compound/DerivativeCancer Cell Line(s)IC50 / GI50 (µM)Reference(s)
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) MDA-MB-231 (Breast)2.45[6]
7-amino-2-(2-pyridinyl)quinoline-5,8-dione (23) MDA468-NQ16 (Breast)< 1 (single digit µM)[7]
7-acetamido-2-(8'-quinolinyl)quinoline-5,8-dione (11) MDA468-NQ16 (Breast)< 1 (single digit µM)[7]
Aminated quinolinequinones (AQQ2-5) Various leukemia, lung, colon, melanoma, renal, and breast cancer cell linesLow micromolar[8]
5H-indolo[2,3-b]quinoline O-aminoglycosides A549 (Lung), MCF-7 (Breast), Hs294T (Melanoma), HL-60 (Leukemia), MES-SA (Uterine), LoVo (Colon)Comparable to DIMIQ[9]

Note: The table presents a selection of data from the literature on quinoline derivatives to illustrate the potential activity of the scaffold. The specific activities of this compound may vary.

Putative Mechanisms of Action

Based on the mechanisms elucidated for other quinolinone derivatives, this compound is likely to exert its anticancer effects through the modulation of several key cellular processes, including cell cycle progression and apoptosis.

Cell Cycle Arrest

A common mechanism of action for many anticancer agents is the induction of cell cycle arrest, which prevents cancer cells from proliferating uncontrollably.[10][11] Quinoline derivatives have been reported to induce cell cycle arrest at different phases, most notably the G2/M phase.[12] This arrest is often mediated by the modulation of key cell cycle regulatory proteins.

G2_M_Arrest This compound This compound Cyclin B1/CDK1 Complex Cyclin B1/CDK1 Complex This compound->Cyclin B1/CDK1 Complex Inhibition G2 Phase G2 Phase M Phase M Phase G2 Phase->M Phase Progression Cell Proliferation Cell Proliferation M Phase->Cell Proliferation Cyclin B1/CDK1 Complex->M Phase Promotes entry

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer.[13] Anticancer drugs often work by inducing apoptosis in tumor cells. There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[14][15] Quinolinone derivatives have been shown to induce apoptosis through both pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., Fas, TNFR1) Death Receptors (e.g., Fas, TNFR1) Caspase-8 Caspase-8 Death Receptors (e.g., Fas, TNFR1)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax/Bak Bax/Bak Bax/Bak->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 This compound This compound This compound->Death Receptors (e.g., Fas, TNFR1) Activates This compound->Bax/Bak Activates This compound->Bcl-2 Inhibits Apoptosis Apoptosis Caspase-3->Apoptosis

Modulation of Key Signaling Pathways

The anticancer effects of quinolinone derivatives are often linked to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are two of the most important cascades that control cell growth, proliferation, and survival.[16][17][18]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival.[19][20] Its aberrant activation is a common event in many types of cancer, making it an attractive target for therapeutic intervention.[21] Quinolinone-based compounds may exert their anticancer effects by inhibiting key components of this pathway.

PI3K_Akt_mTOR_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K Inferred Inhibition This compound->Akt Inferred Inhibition This compound->mTOR Inferred Inhibition PTEN PTEN PTEN->PI3K Inhibits

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and control processes such as cell proliferation, differentiation, and survival.[22][23] Dysregulation of the MAPK pathway is a frequent driver of oncogenesis.

MAPK_Pathway Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival This compound This compound This compound->Raf Inferred Inhibition This compound->MEK Inferred Inhibition

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of this compound is still in its early stages, the extensive research on the broader quinolinone class of compounds provides a strong rationale for its investigation as a potential therapeutic agent. The available data on structurally related analogs suggest that this compound may exhibit potent cytotoxic effects against a range of cancer cell lines, likely through the induction of cell cycle arrest and apoptosis, and the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK.

Future research should focus on the comprehensive in vitro and in vivo evaluation of this compound to definitively establish its anticancer efficacy and safety profile. Detailed mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways affected by this compound. Such investigations will be crucial for advancing this compound and its derivatives as a new class of anticancer drugs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[24]

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Treat cancer cells with this compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[12]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cancer cells with this compound for the desired time period.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

References

An In-depth Technical Guide on the Potential Anti-inflammatory Properties of 5-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anti-inflammatory properties of 5-Methoxyquinolin-2(1H)-one is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the activities of structurally related quinolin-2(1H)-one derivatives and other methoxylated compounds to infer its potential anti-inflammatory profile and guide future research.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The quinolin-2(1H)-one scaffold, in particular, is a privileged structure in medicinal chemistry. The introduction of a methoxy group at the 5-position may modulate the molecule's electronic and steric properties, potentially influencing its interaction with key targets in inflammatory pathways. This document outlines the potential anti-inflammatory mechanisms, relevant experimental protocols for evaluation, and quantitative data from related compounds.

Potential Mechanisms of Anti-inflammatory Action

Based on studies of analogous compounds, this compound could potentially exert anti-inflammatory effects through several mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Many quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX), which are critical for the synthesis of prostaglandins and leukotrienes, respectively.[1] Some derivatives also show inhibitory activity against inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.[2]

  • Modulation of Inflammatory Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] Quinoline derivatives have been reported to inhibit the activation of the NF-κB pathway.[4]

  • Suppression of Pro-inflammatory Cytokines and Mediators: By targeting upstream enzymes and transcription factors, this compound may lead to the reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[5]

Quantitative Data from Structurally Related Compounds

The following tables summarize the anti-inflammatory activity of various quinolin-2(1H)-one derivatives and other related compounds. This data provides a benchmark for the potential potency of this compound.

Table 1: Inhibition of Pro-inflammatory Enzymes by Quinoline Derivatives

CompoundTargetAssay SystemIC50 ValueReference
4-Hydroxy-2(1H)-quinolinone-carboxamide derivative (3h)Soybean LOXIn vitro enzyme assay10 µM[1]
4-Hydroxy-2(1H)-quinolinone-carboxamide derivative (3g)Soybean LOXIn vitro enzyme assay27.5 µM[1]
5-chloro-1,3-dihydro-2H-benzimidazol-2-one (FR038251)Mouse iNOSIn vitro enzyme assay1.7 µM[2]
1,3(2H,4H)-isoquinolinedione (FR038470)Mouse iNOSIn vitro enzyme assay8.8 µM[2]
5-chloro-2,4(1H,3H)-quinazolonedione (FR191863)Mouse iNOSIn vitro enzyme assay1.9 µM[2]

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

CompoundCell LineInhibition at 100 µMReference
5-chloro-1,3-dihydro-2H-benzimidazol-2-one (FR038251)RAW264.781%[2]
1,3(2H,4H)-isoquinolinedione (FR038470)RAW264.744%[2]
5-chloro-2,4(1H,3H)-quinazolonedione (FR191863)RAW264.754%[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory properties of this compound.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic concentration of the test compound.

  • Methodology:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To measure the inhibitory effect on NO production in LPS-stimulated macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect 100 µL of the culture supernatant and mix with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

3. Pro-inflammatory Cytokine Quantification (ELISA)

  • Objective: To measure the effect on the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Methodology:

    • Seed RAW 264.7 cells and pre-treat with this compound as described for the NO assay.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis for NF-κB Pathway Proteins

  • Objective: To investigate the effect on the activation of the NF-κB signaling pathway.

  • Methodology:

    • Culture and treat RAW 264.7 cells with the test compound and LPS.

    • Prepare whole-cell lysates and nuclear/cytoplasmic fractions.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or Lamin B1).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Diagram 1: Potential Inhibition of the NF-κB Signaling Pathway

NF_kB_Pathway cluster_complex NF-κB/IκBα Complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active degradation Nucleus Nucleus NFkB_active->Nucleus translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Compound This compound Compound->IKK Inhibition? Compound->NFkB_active Inhibition?

Caption: Potential inhibitory points of this compound in the NF-κB pathway.

Diagram 2: General Experimental Workflow for Anti-inflammatory Screening

Workflow Start Start Compound Synthesize/Acquire This compound Start->Compound Cytotoxicity Cell Viability Assay (e.g., MTT) Compound->Cytotoxicity InVitro In Vitro Assays (LPS-stimulated Macrophages) Cytotoxicity->InVitro Determine non-toxic concentrations NO_Assay Nitric Oxide (NO) Production Assay InVitro->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA InVitro->Cytokine_Assay Mechanism Mechanism of Action Studies NO_Assay->Mechanism Cytokine_Assay->Mechanism WesternBlot Western Blot (NF-κB, MAPK pathways) Mechanism->WesternBlot EnzymeAssay Enzyme Inhibition Assays (COX, LOX, iNOS) Mechanism->EnzymeAssay InVivo In Vivo Models (e.g., Carrageenan-induced Paw Edema) Mechanism->InVivo End Data Analysis & Conclusion InVivo->End

References

The Ascendance of a Privileged Scaffold: 5-Methoxyquinolin-2(1H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Within this important class of compounds, 5-Methoxyquinolin-2(1H)-one has emerged as a particularly promising framework for the development of novel therapeutics. Its unique electronic and steric properties, conferred by the methoxy group at the 5-position, provide a versatile platform for designing potent and selective agents against a spectrum of diseases, from cancer to infectious and inflammatory conditions. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse biological activities, structure-activity relationships, and the experimental methodologies crucial for its exploration in drug discovery.

Synthesis of the this compound Scaffold

The synthesis of the quinolin-2(1H)-one core can be achieved through several established methodologies. While specific routes to this compound are often adaptations of these general strategies, they typically involve the cyclization of appropriately substituted anilines.

General Synthetic Strategies:

Classic methods for constructing the quinolinone backbone include the Gould-Jacobs reaction, Conrad-Limpach synthesis, and Camps cyclization. More contemporary approaches often employ metal-catalyzed reactions to improve efficiency and substrate scope. Green chemistry methodologies, utilizing microwave irradiation or eco-friendly solvents, are also gaining prominence in the synthesis of these scaffolds.

Example Synthetic Workflow: A Generalized Approach

The following diagram illustrates a conceptual workflow for the synthesis of a substituted quinolin-2(1H)-one derivative, highlighting the key stages from starting materials to the final product.

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Intermediate cluster_final Final Product Substituted Aniline Substituted Aniline Cyclization Reaction Cyclization Reaction Substituted Aniline->Cyclization Reaction Activated Alkene/Alkyne Activated Alkene/Alkyne Activated Alkene/Alkyne->Cyclization Reaction Dihydroquinolinone Dihydroquinolinone Cyclization Reaction->Dihydroquinolinone Substituted Quinolin-2(1H)-one Substituted Quinolin-2(1H)-one Dihydroquinolinone->Substituted Quinolin-2(1H)-one Oxidation/Aromatization

Caption: Generalized synthetic workflow for quinolin-2(1H)-one synthesis.

A Scaffold of Diverse Biological Activity

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning this scaffold as a valuable starting point for drug discovery programs across multiple therapeutic areas.

Anticancer Activity

The this compound scaffold is a recurring motif in the design of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

EZH2 Inhibition:

One of the most significant applications of this scaffold is in the development of inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is often overexpressed in various cancers. Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes. A series of 5-methoxyquinoline derivatives have been synthesized and evaluated as EZH2 inhibitors. Structure-activity relationship (SAR) studies led to the discovery of potent compounds with significant anti-proliferative activity against cancer cell lines[1]. For instance, compound 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine) displayed an IC50 value of 1.2 μM against EZH2 and showed good anti-viability activities against two tumor cell lines[1].

PI3K/Akt/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Quinoline-based compounds have been investigated as inhibitors of this pathway. The following diagram illustrates the central role of this pathway and the points of intervention by inhibitors.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Quinolinone Inhibitor Quinolinone Inhibitor Quinolinone Inhibitor->PI3K Quinolinone Inhibitor->Akt Quinolinone Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and targets of quinolinone inhibitors.

Antimicrobial and Antiviral Activity

The versatility of the this compound scaffold extends to the realm of infectious diseases.

Antibacterial Agents:

Quinolin-2-one derivatives have been identified as promising antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria. Certain compounds have demonstrated significant activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA)[2][3]. For example, a series of quinoline-2-one derivatives were synthesized, with some compounds exhibiting potent antibacterial activity against MRSA with MIC values as low as 0.75 μg/mL[3].

Antiviral Potential:

The broader quinoline scaffold has a well-documented history in the development of antiviral drugs. Derivatives have shown activity against a range of viruses, including Zika virus, herpes virus, and human immunodeficiency virus (HIV)[4][5]. While specific studies on this compound derivatives are emerging, the potential for this scaffold in antiviral drug discovery is significant. Some 5-sulphonamido-8-hydroxyquinoline derivatives have shown marked inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV)[6].

Anti-inflammatory and Neuroprotective Properties

Anti-inflammatory Effects:

Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have been explored as anti-inflammatory agents, targeting enzymes such as cyclooxygenase (COX). The structural features of the this compound scaffold make it an attractive candidate for the design of novel anti-inflammatory drugs.

Potential in Neurodegenerative Diseases:

Emerging research suggests a potential role for quinoline derivatives in the treatment of neurodegenerative diseases. Their ability to modulate various biological targets, including those involved in neuroinflammation, indicates that the this compound scaffold could be a valuable starting point for the development of new therapies for conditions like Alzheimer's and Parkinson's disease.

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives and related compounds from various studies.

Table 1: Anticancer Activity of 5-Methoxyquinoline Derivatives as EZH2 Inhibitors

CompoundTargetIC50 (μM)Cell LineReference
1 EZH228-[1]
5g EZH2-HCT15, MDA-MB-231[1]
5k EZH21.2HCT15, MDA-MB-231[1]

Table 2: Antibacterial Activity of Quinolin-2-one Derivatives

CompoundBacterial StrainMIC (μg/mL)Reference
6c MRSA0.75[2][3]
6c VRE0.75[2]
6c MRSE2.50[2][3]
6l MRSA, VRE, MRSE-[2][3]
6o MRSA, VRE, MRSE-[2][3]

Table 3: Antiviral Activity of Quinoline Derivatives

CompoundVirusIC50 (μ g/egg )Reference
2 APMV-1, LTV3-4[6]
3 APMV-1, LTV3-4[6]
4 APMV-1, LTV3-4[6]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides an overview of key experimental protocols cited in the evaluation of this compound derivatives.

General Procedure for the Synthesis of Quinoline Derivatives

The synthesis of quinoline derivatives often involves multi-step sequences. A general procedure for the final step, a nucleophilic substitution, is described below based on the synthesis of EZH2 inhibitors[1].

Materials:

  • Appropriate 2-chloro-5-methoxyquinoline precursor

  • Desired amine

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Base (e.g., Triethylamine - TEA)

Procedure:

  • Dissolve the 2-chloro-5-methoxyquinoline precursor in DMF.

  • Add the desired amine and triethylamine to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro EZH2 Inhibition Assay

The following is a generalized protocol for an in vitro biochemical assay to determine the inhibitory activity of compounds against EZH2.

Materials:

  • Recombinant EZH2 enzyme complex

  • Histone H3 peptide substrate

  • S-Adenosyl-L-methionine (SAM) as a methyl donor (can be radiolabeled)

  • Test compounds dissolved in DMSO

  • Assay buffer

  • Detection reagents (e.g., for radiometric or fluorescence-based detection)

Workflow Diagram:

G Prepare Reagents Prepare Reagents Dispense Compound Dispense Compound Prepare Reagents->Dispense Compound Add Enzyme & Substrate Add Enzyme & Substrate Dispense Compound->Add Enzyme & Substrate Initiate Reaction Add SAM Add Enzyme & Substrate->Initiate Reaction Stop Reaction Stop Reaction Initiate Reaction->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Analyze Data Calculate IC50 Detect Signal->Analyze Data

Caption: Experimental workflow for an in vitro EZH2 inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in the landscape of drug discovery. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives underscore its immense potential. From potent and selective inhibitors of epigenetic targets and crucial signaling pathways in cancer to novel agents combating infectious and inflammatory diseases, this scaffold continues to provide a fertile ground for the development of next-generation therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and exploit the therapeutic promise of this compound and its analogues. Future investigations into quantitative structure-activity relationships, mechanism of action studies, and the exploration of novel therapeutic applications will undoubtedly solidify the importance of this remarkable chemical entity in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: 5-Methoxyquinolin-2(1H)-one in Kinase Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. While direct evidence of its activity as a kinase inhibitor is emerging, the quinolinone scaffold is a well-established pharmacophore in the development of inhibitors for a variety of protein kinases. Derivatives of quinolinone, quinazolinone, and quinoxalinone have demonstrated potent inhibition of key kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Pim kinases.[1][2][3] This document provides a guide for researchers interested in evaluating this compound as a potential kinase inhibitor, offering detailed protocols for in vitro screening and cell-based assays, along with examples of relevant signaling pathways.

Recent studies on closely related 5-methoxyquinoline derivatives have shown inhibitory activity against histone methyltransferases like EZH2, suggesting that this scaffold can interact with ATP-binding sites, a common feature of both kinases and other ATP-dependent enzymes.[4][5]

Potential Kinase Targets and Biological Activity

Based on the activity of structurally related quinolinone derivatives, this compound could be a promising candidate for screening against a panel of cancer-related kinases.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed in various cancers. Quinazolinone and quinoxalinone derivatives are known to target EGFR.[1][2][6]

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that regulate the cell cycle. Quinolin-2(1H)-one derivatives have been identified as potent CDK5 inhibitors.[3]

  • Pim Kinases (Pim-1, -2, -3): A family of serine/threonine kinases involved in cell survival and proliferation. Quinoxaline derivatives have shown inhibitory activity against Pim-1 and Pim-2.

Quantitative Data Summary

While specific IC50 values for this compound against a panel of kinases are not yet publicly available, the following table summarizes the inhibitory activity of a closely related 5-methoxyquinoline derivative against the histone methyltransferase EZH2, providing a reference for the potential potency of this scaffold.[4][5]

CompoundTargetIC50 (µM)Assay Type
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (a 5-methoxyquinoline derivative)EZH21.2Biochemical Assay

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to determine the in vitro IC50 of this compound against a target kinase. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7][8][9]

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK5, Pim-1)

  • Kinase-specific peptide substrate

  • ATP

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the kinase, generally 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (enzyme concentration should be optimized beforehand).

    • Add 2 µL of the substrate/ATP mixture. The final ATP concentration should be close to the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Proliferation Assay (MTS Assay)

This protocol describes a colorimetric method to assess the effect of this compound on the proliferation of cancer cell lines.[6]

Materials:

  • Cancer cell line (e.g., A549 for EGFR, a cell line relevant to the kinase of interest)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear, flat-bottom plates

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing the test compound or vehicle (DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Promotes Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the potential point of inhibition.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assay Compound This compound (Serial Dilution) KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo™) Compound->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50 ProliferationAssay Cell Proliferation Assay (e.g., MTS) IC50->ProliferationAssay Lead for Cellular Testing CellCulture Cancer Cell Line Culture CellCulture->ProliferationAssay GI50 GI50 Determination ProliferationAssay->GI50

Caption: General workflow for kinase inhibitor screening and evaluation.

References

Application Notes: In Vitro Kinase Assay Protocol for 5-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic drug development.[2][3] The quinoline and quinolinone scaffolds are recognized as privileged structures in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against various protein kinases.[2][4]

5-Methoxyquinolin-2(1H)-one is a quinolinone derivative with potential as a kinase inhibitor. These application notes provide a detailed protocol for determining the in vitro inhibitory potency of this compound against a selected protein kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1][5] Inhibition of the VEGF signaling pathway is a clinically validated strategy in cancer therapy.[6][7]

This protocol utilizes a luminescence-based kinase assay that quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in the luminescent signal, which is proportional to the remaining ATP, indicates higher kinase activity.[1][8]

Data Presentation

The inhibitory activity of this compound is determined by calculating the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The results of such an assay can be summarized for clear comparison.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetSubstrateATP Concentration (µM)% Inhibition at 10 µMIC50 (µM)
VEGFR-2Poly(Glu,Tyr) 4:110881.2
PI3KαPIP22535> 50
c-SrcPoly(Glu,Tyr) 4:1104225.7

Note: The data presented in this table is hypothetical and serves as an example. Actual values must be determined experimentally.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the kinase assay.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras TF Transcription Factors PLCg->TF Akt Akt PI3K->Akt Akt->TF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF Angiogenesis Angiogenesis, Proliferation, Survival TF->Angiogenesis VEGF VEGF-A VEGF->VEGFR2 Binds Inhibitor This compound Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagent_prep Prepare Reagents: - 1x Kinase Buffer - Diluted Inhibitor - Master Mix (ATP, Substrate) plate_setup Plate Setup: - Add Master Mix - Add Inhibitor/Vehicle - Add Kinase Enzyme reagent_prep->plate_setup incubation Incubate at 30°C for 45 minutes plate_setup->incubation stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction detect_signal Generate Signal: Add Kinase Detection Reagent stop_reaction->detect_signal read_plate Read Luminescence detect_signal->read_plate

Caption: Experimental workflow for the in vitro kinase assay.

Experimental Protocols

This section details the methodology for an in vitro luminescence-based kinase assay to determine the inhibitory activity of this compound against VEGFR-2. The principle of this assay is the measurement of the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.[1]

Materials and Reagents
ReagentRecommended SupplierCatalog NumberStorage
Recombinant Human VEGFR-2 (GST-tagged)BPS Bioscience40301-80°C
5x Kinase Buffer 1BPS Bioscience79334-20°C
ATP (500 µM)BPS Bioscience79686-20°C
PTK Substrate (Poly(Glu:Tyr, 4:1))BPS Bioscience40217-20°C
This compound(Specify Supplier)(Specify Catalog #)-20°C
ADP-Glo™ Kinase Assay KitPromegaV9101-20°C
DMSO, anhydrous(Specify Supplier)(Specify Catalog #)Room Temp.
Nuclease-free water(Specify Supplier)(Specify Catalog #)Room Temp.
White, solid bottom 96-well plates(Specify Supplier)(Specify Catalog #)Room Temp.
Reagent Preparation
  • 1x Kinase Buffer : Prepare 1x Kinase Buffer by diluting the 5x Kinase Buffer 1 stock with nuclease-free water. For example, mix 200 µL of 5x buffer with 800 µL of water to make 1 mL.

  • This compound Stock and Dilutions :

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in 1x Kinase Buffer to achieve the desired final concentrations for the assay (e.g., a range from 100 µM to 0.01 µM). The final DMSO concentration in the assay wells should not exceed 1%.[9][10]

  • VEGFR-2 Enzyme Preparation :

    • Thaw the recombinant VEGFR-2 enzyme on ice.

    • Dilute the enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[5][9] Keep the diluted enzyme on ice until use.

  • Master Mix Preparation :

    • Prepare a master mix for the kinase reaction. For each 25 µL reaction, mix the following components:

      • 6 µL of 5x Kinase Buffer 1

      • 1 µL of 500 µM ATP

      • 1 µL of PTK Substrate

      • 17 µL of nuclease-free water[5]

Assay Procedure
  • Plate Setup :

    • Add 12.5 µL of the Master Mix to each well of a solid white 96-well plate.[1]

    • Test Wells : Add 2.5 µL of the diluted this compound solutions to the respective wells.

    • Positive Control (No Inhibitor) : Add 2.5 µL of 1x Kinase Buffer containing the same percentage of DMSO as the test wells.

    • Blank (No Enzyme) : Add 2.5 µL of 1x Kinase Buffer with DMSO.

  • Initiation of Kinase Reaction :

    • To the "Test Wells" and "Positive Control" wells, add 10 µL of the diluted VEGFR-2 enzyme.

    • To the "Blank" wells, add 10 µL of 1x Kinase Buffer.[5]

    • The final reaction volume will be 25 µL.

  • Incubation :

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 30°C for 45 minutes.[5][9]

  • Luminescence Detection (using ADP-Glo™ Kit) :

    • After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[1]

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

Data Analysis
  • Subtract the average luminescence signal of the "Blank" wells from all other wells.

  • Calculate the percentage of kinase inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This protocol provides a robust method for determining the in vitro inhibitory potency of this compound against VEGFR-2 kinase. The resulting IC50 value is a critical parameter for characterizing the compound's activity and guiding further drug development efforts. By adhering to this detailed methodology, researchers can generate high-quality, reliable data for the evaluation of novel kinase inhibitors.

References

Application Notes and Protocols for Antiviral Activity Screening of 5-Methoxyquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the screening of 5-Methoxyquinolin-2(1H)-one derivatives for antiviral activity. The provided methodologies are based on established techniques for evaluating the antiviral efficacy and cytotoxicity of quinolinone-based compounds and can be adapted for the specific needs of your research.

Introduction

Quinolin-2(1H)-one scaffolds are recognized as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have been investigated for their potential as antiviral agents against various viral pathogens. The introduction of a methoxy group at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this compound derivatives an interesting class of molecules for antiviral drug discovery.

The successful screening of these compounds requires robust and reproducible in vitro assays to determine their efficacy in inhibiting viral replication and to assess their potential toxicity to host cells. This document outlines the key experimental protocols for cytotoxicity assessment and the evaluation of antiviral activity.

Data Presentation

The following tables summarize the antiviral activity and cytotoxicity of structurally related quinolinone and isoquinolone derivatives against various viruses. This data provides a comparative context for the potential efficacy of this compound derivatives.

Table 1: Antiviral Activity and Cytotoxicity of Phenylisoquinolone Derivatives against Influenza Viruses

CompoundVirus StrainEC₅₀ (µM)CC₅₀ (µM) in MDCK cellsSelectivity Index (SI = CC₅₀/EC₅₀)
1 A/Puerto Rico/8/34 (H1N1)0.2 - 0.639.0≥65
A/Hong Kong/8/68 (H3N2)0.2 - 0.639.0≥65
B/Lee/400.2 - 0.639.0≥65
17 A/Puerto Rico/8/34 (H1N1)5.8 - 36.8109.0-
21 Influenza A and B viruses9.9 - 18.5>300>16

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of host cells by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window. Data extracted from a study on isoquinolone derivatives, which are structurally similar to quinolin-2(1H)-ones[1].

Table 2: Antiviral Activity of 5-sulphonamido-8-hydroxyquinoline Derivatives

CompoundVirusIC₅₀ (µ g/egg )CC₅₀ (µ g/egg )
2 Avian Paramyxovirus type 1 (APMV-1)3-4200-300
Laryngotracheitis virus (LTV)3-4200-300
3 Avian Paramyxovirus type 1 (APMV-1)3-4200-300
Laryngotracheitis virus (LTV)3-4200-300
4 Avian Paramyxovirus type 1 (APMV-1)3-4200-300
Laryngotracheitis virus (LTV)3-4200-300

IC₅₀ (50% inhibitory concentration) is the concentration of the compound required to inhibit 50% of the viral cytopathic effect. Data obtained from in vitro experiments using chicken embryos[2].

Experimental Protocols

Cytotoxicity Assays

It is crucial to assess the cytotoxicity of the test compounds to ensure that any observed antiviral effect is not due to the death of the host cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero, MDCK, A549)

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The 50% cytotoxic concentration (CC₅₀) can be determined by regression analysis of the dose-response curve.

Antiviral Activity Assays

This assay is used to quantify the effect of a compound on the production of infectious virus particles.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • This compound derivatives

  • Overlay medium (e.g., medium containing low-melting-point agarose or carboxymethyl cellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.

  • Virus Adsorption: Remove the culture medium and infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing different concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Remove the overlay medium and fix the cells with 10% formalin. Stain the cells with crystal violet solution and wash with water.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.

This assay is suitable for viruses that cause a visible cytopathic effect in cultured cells.

Materials:

  • Host cells in 96-well plates

  • Virus stock

  • This compound derivatives

  • Cell culture medium

  • Neutral red or crystal violet solution

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Compound and Virus Addition: Add serial dilutions of the compounds to the wells, followed by the addition of the virus. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is observed in 80-100% of the virus control wells.

  • Cell Viability Staining: Stain the cells with neutral red or crystal violet to assess cell viability.

  • Quantification: Elute the dye and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of CPE for each compound concentration. The EC₅₀ value can be determined from the dose-response curve.

Visualizations

The following diagrams illustrate the general workflow for antiviral screening and a hypothetical signaling pathway that could be targeted by antiviral compounds.

Antiviral_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanism of Action Start Library of this compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral Antiviral Assay (e.g., CPE Inhibition) Start->Antiviral Hit_ID Hit Identification (Low Toxicity, High Efficacy) Cytotoxicity->Hit_ID Antiviral->Hit_ID Dose_Response Dose-Response Studies (EC₅₀, CC₅₀, SI) Hit_ID->Dose_Response Plaque_Reduction Plaque Reduction Assay Dose_Response->Plaque_Reduction Time_of_Addition Time-of-Addition Assay Plaque_Reduction->Time_of_Addition Mechanism Mechanism of Action Studies Time_of_Addition->Mechanism

Caption: General workflow for antiviral activity screening.

Hypothetical_Antiviral_Mechanism cluster_virus_lifecycle Viral Lifecycle Stages Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication & Transcription Uncoating->Replication Assembly Viral Assembly Replication->Assembly Release Release Assembly->Release Compound This compound Derivative Compound->Replication Inhibition

Caption: Hypothetical mechanism of antiviral action.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of 5-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class of molecules. Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2] Preliminary studies on compounds structurally related to this compound suggest that it may exert cytotoxic effects on cancer cells through mechanisms such as the inhibition of key cellular enzymes. For instance, a series of 5-methoxyquinoline derivatives have been identified as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase often dysregulated in cancer. One such derivative displayed potent anti-viability activity against tumor cell lines with IC50 values in the low micromolar range. Furthermore, similar quinolinone structures are being investigated for their potential to inhibit kinase and topoisomerase pathways, which are critical for cancer cell survival and proliferation.

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay.

Data Presentation

The following tables present hypothetical cytotoxic activity data for this compound against various cancer cell lines. This data is illustrative and serves as a template for presenting experimental findings.

Table 1: Cytotoxic Activity of this compound (MTT Assay)

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)12.3
HCT116 (Colon Cancer)6.8
HeLa (Cervical Cancer)15.1

Data are presented as the mean IC50 from three independent experiments.

Table 2: Membrane Integrity Assessment (LDH Assay)

Concentration (µM)% Cytotoxicity (A549 cells, 24h)
15.2 ± 1.1
518.9 ± 2.5
1035.7 ± 3.8
2562.1 ± 5.4
5085.3 ± 6.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, a marker of compromised plasma membrane integrity.[4]

Materials:

  • LDH cytotoxicity assay kit

  • Cells and compound as described for the MTT assay

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer from the kit).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (PI staining).

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_setup Assay Setup cluster_mtt MTT Protocol cluster_ldh LDH Protocol cluster_apoptosis Apoptosis Protocol cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well or 6-well plates) compound_prep Prepare Serial Dilutions of This compound cell_seeding->compound_prep treatment Cell Treatment compound_prep->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay incubation->apoptosis mtt_reagent Add MTT Reagent mtt->mtt_reagent ldh_supernatant Collect Supernatant ldh->ldh_supernatant harvest Harvest Cells apoptosis->harvest formazan Solubilize Formazan mtt_reagent->formazan mtt_read Measure Absorbance (570 nm) formazan->mtt_read viability Calculate % Cell Viability mtt_read->viability ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_read Measure Absorbance (490 nm) ldh_reaction->ldh_read cytotoxicity % Cytotoxicity ldh_read->cytotoxicity stain Stain with Annexin V/PI harvest->stain flow Analyze by Flow Cytometry stain->flow apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Nucleus compound This compound ezh2 EZH2 compound->ezh2 inhibits (putative) topoisomerase Topoisomerase compound->topoisomerase inhibits (putative) histone Histone H3 ezh2->histone methylates methylation H3K27 Methylation histone->methylation repression Gene Repression methylation->repression apoptosis Apoptosis repression->apoptosis dna_replication DNA Replication & Transcription topoisomerase->dna_replication dna_replication->apoptosis

References

Application Notes & Protocols: Developing a Fluorescent Probe Using 5-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 5-Methoxyquinolin-2(1H)-one as a Fluorophore Scaffold

Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds that have been extensively explored as fluorescent probes due to their favorable photophysical properties, including high quantum yields and good photostability.[1][2] The this compound core, a derivative of the quinolinone family, serves as an excellent starting scaffold for the development of novel fluorescent probes. Its rigid structure and intrinsic fluorescence can be strategically modified to create sensors for various biological analytes and processes.[2][3]

This document outlines the development of a hypothetical fluorescent probe, designated MQ-pH-1 , based on the this compound scaffold. MQ-pH-1 is designed as a "turn-on" fluorescent sensor for detecting acidic intracellular compartments, such as lysosomes. The probe's design incorporates a pH-sensitive recognition moiety that modulates the fluorescence of the quinolinone core through a photoinduced electron transfer (PeT) mechanism.[4]

Principle of Detection: A pH-Activated "Turn-On" Mechanism

The sensing mechanism of MQ-pH-1 relies on a classic design principle for fluorescent probes.[4] The this compound fluorophore is functionalized with a tertiary amine group, which acts as a PeT quencher.

  • In Neutral/Alkaline Environments (Fluorescence "OFF"): The lone pair of electrons on the tertiary amine is available to transfer to the excited state of the quinolinone fluorophore. This PeT process provides a non-radiative decay pathway, effectively quenching the fluorescence.

  • In Acidic Environments (Fluorescence "ON"): The tertiary amine becomes protonated. This protonation eliminates the lone pair of electrons, inhibiting the PeT process. Consequently, the only available pathway for the excited fluorophore to return to the ground state is through the emission of a photon, resulting in a significant increase in fluorescence intensity.

This pH-dependent "turn-on" response allows for the specific visualization of acidic organelles within living cells.

G Start This compound Step1 Step 1: Formylation (Vilsmeier-Haack) Start->Step1 Intermediate1 3-Formyl-5-methoxy- quinolin-2(1H)-one Step1->Intermediate1 POCl3, DMF Step2 Step 2: Reductive Amination Intermediate1->Step2 Final MQ-pH-1 Probe Step2->Final N,N-Dimethylethylenediamine, NaBH(OAc)3 G Live-Cell Imaging Workflow A 1. Cell Culture Seed cells on glass-bottom dishes. Allow to adhere. B 2. Probe Loading Incubate cells with MQ-pH-1 working solution. A->B C 3. Wash Remove excess probe with pre-warmed HBSS or PBS. B->C D 4. Imaging Acquire images using a fluorescence microscope. C->D E 5. (Optional) Co-staining Incubate with a commercial lysosomal tracker. D->E Validation F 6. Analysis Quantify fluorescence intensity and co-localization. D->F E->F

References

application of 5-Methoxyquinolin-2(1H)-one in P-glycoprotein inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of 5-Methoxyquinolin-2(1H)-one in P-glycoprotein Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases do not currently contain specific data regarding the application of this compound in P-glycoprotein (P-gp) inhibition assays. The following application notes and protocols are representative examples based on established methodologies for evaluating P-gp inhibitors and are intended to serve as a detailed guide for researchers. The quantitative data presented is hypothetical and for illustrative purposes only.

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial membrane transporter that actively effluxes a wide variety of structurally diverse compounds from cells.[1][2][3] This process plays a significant role in the absorption, distribution, metabolism, and excretion (ADME) of many drugs, and its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR).[1][3][4] Therefore, the identification and characterization of P-gp inhibitors are of great interest in drug development to overcome MDR and improve the pharmacokinetic profiles of P-gp substrate drugs.[1][5]

These application notes provide a framework for evaluating the inhibitory potential of a test compound, exemplified by this compound, on P-gp activity using common in vitro assays.

Data Presentation: Hypothetical Inhibitory Activity of this compound

The following table summarizes hypothetical quantitative data for this compound in various P-gp inhibition assays.

Assay TypeCell LineProbe SubstrateIC50 (µM) of this compoundPositive Control (Verapamil) IC50 (µM)
Calcein-AM AccumulationMDCK-MDR1Calcein-AM8.52.1
Rhodamine 123 AccumulationMCF7/ADRRhodamine 12312.23.5
Digoxin Bidirectional TransportCaco-2Digoxin5.81.5
P-gp ATPase ActivityP-gp MembranesATP15.1Not Applicable

Experimental Protocols

Rhodamine 123 Accumulation Assay in P-gp Overexpressing Cells

This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123, leading to its intracellular accumulation.[6]

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1 or MCF7/ADR) and parental cell line (MDCK or MCF7)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Rhodamine 123

  • This compound (test compound)

  • Verapamil (positive control inhibitor)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well. Incubate for 24-48 hours to allow for cell attachment and monolayer formation.

  • Compound Preparation: Prepare a stock solution of this compound and Verapamil in DMSO. Create a serial dilution of the compounds in assay buffer (e.g., HBSS) to achieve the final desired concentrations. The final DMSO concentration should be less than 1%.

  • Assay Procedure: a. Remove the culture medium from the wells and wash the cells twice with warm PBS. b. Add 100 µL of the test compound dilutions or positive control to the respective wells of both cell lines. Include wells with assay buffer and DMSO as a negative control. c. Pre-incubate the plate at 37°C for 30 minutes. d. Add 100 µL of Rhodamine 123 solution (final concentration typically 1-5 µM) to all wells. e. Incubate the plate at 37°C for 60-90 minutes, protected from light. f. Aspirate the solution from the wells and wash the cell monolayer three times with ice-cold PBS to stop the transport. g. Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes with gentle shaking to ensure complete cell lysis. h. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis: a. Subtract the background fluorescence from the parental cell line readings. b. Normalize the fluorescence in the compound-treated wells to the control wells (DMSO treated). c. Plot the percentage of Rhodamine 123 accumulation against the logarithm of the test compound concentration. d. Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

Digoxin Bidirectional Transport Assay in Caco-2 Cells

This assay assesses the inhibitory effect of a compound on the polarized transport of a P-gp substrate, such as digoxin, across a confluent monolayer of cells, typically Caco-2 or MDCK-MDR1.[7][8]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

  • Cell culture medium

  • Digoxin

  • This compound (test compound)

  • Verapamil (positive control)

  • Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES

  • Scintillation fluid and counter or LC-MS/MS for quantification

Protocol:

  • Cell Culture on Transwells®: Seed Caco-2 cells on Transwell® inserts and culture for 18-21 days to allow for differentiation and formation of a tight monolayer. Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Compound Preparation: Prepare solutions of this compound and Verapamil in HBSS at the desired concentrations.

  • Transport Assay: a. Apical to Basolateral (A-B) Transport: i. Wash the monolayers with warm HBSS. ii. Add the test compound or control solution containing digoxin to the apical (upper) chamber. iii. Add fresh HBSS to the basolateral (lower) chamber. b. Basolateral to Apical (B-A) Transport: i. Wash the monolayers with warm HBSS. ii. Add fresh HBSS to the apical chamber. iii. Add the test compound or control solution containing digoxin to the basolateral chamber. c. Incubate the plates at 37°C with gentle shaking for 1-2 hours. d. At designated time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of digoxin in the collected samples using a suitable analytical method (e.g., LC-MS/MS or scintillation counting if using radiolabeled digoxin).

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. b. Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) c. Determine the inhibition of P-gp by calculating the reduction in the efflux ratio in the presence of the test compound. d. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Mandatory Visualizations

P_gp_Inhibition_Mechanism Figure 1: Mechanism of P-gp Efflux and Inhibition cluster_cell Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp {P-glycoprotein (P-gp)|Efflux Pump} Ext_Substrate P-gp Substrate Pgp->Ext_Substrate ATP-dependent Efflux Substrate P-gp Substrate (e.g., Rhodamine 123) Substrate->Pgp Binding Inhibitor This compound (P-gp Inhibitor) Inhibitor->Pgp Inhibition

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

P_gp_Assay_Workflow Figure 2: P-gp Inhibition Assay Workflow start Start: Test Compound (this compound) primary_screen Primary Screening: Calcein-AM or Rhodamine 123 Accumulation Assay start->primary_screen decision1 Active? primary_screen->decision1 secondary_screen Secondary Assay: Bidirectional Transport Assay (e.g., Digoxin) decision1->secondary_screen Yes inactive Inactive decision1->inactive No tertiary_screen Mechanism of Action: ATPase Activity Assay secondary_screen->tertiary_screen data_analysis IC50 Determination and Data Analysis tertiary_screen->data_analysis end End: Characterized P-gp Inhibitor data_analysis->end

Caption: A typical workflow for screening and characterizing P-gp inhibitors.

References

Application Notes and Protocols for EZH2 Inhibition Assays Using 5-Methoxyquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the progression of various cancers, making it a promising therapeutic target.

This document provides detailed protocols for assessing the inhibitory activity of a novel class of EZH2 inhibitors, 5-Methoxyquinolin-2(1H)-one analogs. The lead compound from this series, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (referred to as compound 5k ), has demonstrated potent EZH2 inhibition.[1][2] These application notes offer a framework for researchers to evaluate the biochemical and cellular efficacy of these and similar compounds.

Data Presentation

The inhibitory activities of a series of this compound analogs against EZH2 are summarized below. The data includes their half-maximal inhibitory concentration (IC50) in a biochemical assay and their anti-proliferative effects on cancer cell lines.

Table 1: Biochemical and Cellular Activities of this compound Analogs [1]

CompoundEZH2 IC50 (µM)HCT15 Cell Viability IC50 (µM)MDA-MB-231 Cell Viability IC50 (µM)
1 28> 50> 50
5a > 50> 50> 50
5b > 50> 50> 50
5c > 50> 50> 50
5d 18.545.325.6
5e 10.230.115.8
5f 8.525.412.3
5g 3.210.55.1
5h 25.6> 50> 50
5i 15.840.222.1
5j 8.928.714.5
5k 1.25.62.45
5l 30.1> 50> 50
5m 12.435.818.9
5n 6.720.310.7
5o 2.58.14.2

Data synthesized from the primary literature on this compound analogs as EZH2 inhibitors.[1]

Table 2: Selectivity Profile of Compound 5k [3]

Methyltransferase% Inhibition at 10 µM
EZH2 95 ± 3.2
SMYD3 < 10
G9a < 5
SUV39H1 < 5
SETDB1 < 10
PRMT1 < 5
SETD8 < 5

This data demonstrates the high selectivity of compound 5k for EZH2 over other histone methyltransferases.

Mandatory Visualization

EZH2_Signaling_Pathway EZH2 Signaling Pathway and Inhibition cluster_PRC2 PRC2 Complex cluster_inhibition Inhibition Mechanism cluster_downstream Downstream Effects EZH2 EZH2 H3 Histone H3 EZH2->H3 Methylation EED EED SUZ12 SUZ12 Inhibitor This compound Analog Inhibitor->EZH2 Binds to Catalytic Site H3K27me3 H3K27me3 H3->H3K27me3 Results in Gene_Silencing Tumor Suppressor Gene Silencing H3K27me3->Gene_Silencing Leads to Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression Promotes SAM SAM (Methyl Donor) SAM->EZH2 Co-factor

EZH2 Signaling and Inhibition by this compound Analogs.

Biochemical_Assay_Workflow Biochemical EZH2 Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of this compound analogs Incubation Incubate EZH2, substrate, and inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare EZH2 enzyme complex and Histone H3 substrate Enzyme_Prep->Incubation Start_Reaction Initiate reaction with S-Adenosyl-L-methionine (SAM) Incubation->Start_Reaction Stop_Reaction Stop reaction after defined time Start_Reaction->Stop_Reaction Detection Measure H3K27 methylation (e.g., AlphaLISA, Radiometric) Stop_Reaction->Detection Data_Analysis Calculate % inhibition and determine IC50 values Detection->Data_Analysis

Workflow for Biochemical EZH2 Inhibition Assay.

Cellular_Assay_Workflow Cellular EZH2 Inhibition Assay Workflow (Western Blot) cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Extraction & Quantification cluster_western_blot Western Blot Cell_Seeding Seed cancer cells (e.g., MDA-MB-231) Treatment Treat cells with varying concentrations of inhibitor Cell_Seeding->Treatment Cell_Lysis Lyse cells and extract proteins/histones Treatment->Cell_Lysis Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Immunoblot Probe with anti-H3K27me3 and anti-Total H3 antibodies Transfer->Immunoblot Detection Detect signal and quantify band intensity Immunoblot->Detection

Workflow for Cellular H3K27me3 Western Blot Assay.

Experimental Protocols

Protocol 1: In Vitro Biochemical EZH2 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound analogs against the EZH2 enzyme complex. A variety of detection methods can be used, such as radiometric assays measuring the incorporation of a tritiated methyl group or homogeneous assays like AlphaLISA.[4]

Materials:

  • Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

  • Histone H3 peptide (substrate)

  • S-Adenosyl-L-methionine (SAM)

  • Tritiated SAM ([³H]-SAM) for radiometric assay

  • This compound analogs

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)[3]

  • Stop solution (e.g., high concentration of S-Adenosyl-L-homocysteine (SAH))

  • 96-well or 384-well assay plates

  • Scintillation counter or AlphaLISA-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound analogs in DMSO. A typical starting concentration for a 10-point dose-response curve is 100 µM. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the PRC2 complex and histone H3 peptide in the assay buffer to their final working concentrations.

  • Reaction Setup:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 23 µL of the enzyme-substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of [³H]-SAM (or unlabeled SAM for non-radiometric assays) to each well to start the methylation reaction. The final reaction volume should be 30 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination: Add 10 µL of the stop solution to each well.

  • Detection of Methylation (Radiometric Example):

    • Transfer the reaction mixture to a filter plate.

    • Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular H3K27me3 Inhibition Assay by Western Blot

This protocol is for assessing the effect of this compound analogs on the global levels of H3K27 trimethylation in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound analogs

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27me3 and anti-Total Histone H3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that allows for logarithmic growth during the treatment period.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the this compound analog or DMSO (vehicle control) for 48-96 hours.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate and visualize the bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the H3K27me3 signal to the Total Histone H3 signal to account for any loading differences.

Protocol 3: Cell Viability Assay

This protocol is to determine the effect of this compound analogs on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT15, MDA-MB-231)

  • Complete cell culture medium

  • This compound analogs

  • DMSO (vehicle control)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound analog in complete medium. The final DMSO concentration should not exceed 0.1%.

    • Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.

  • Prolonged Incubation: Incubate the plate for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[5] Change the medium with freshly prepared inhibitor every 3-4 days.[5]

  • Assay Measurement:

    • On the day of analysis, equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for High-Throughput Screening of 5-Methoxyquinolin-2(1H)-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets. The 5-methoxyquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various enzymes, including kinases and histone methyltransferases. These application notes provide a comprehensive overview and detailed protocols for conducting a high-throughput screening campaign of a hypothetical this compound library to identify novel kinase inhibitors.

Target Rationale: Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology, due to their critical role in cell signaling pathways that regulate proliferation, differentiation, and survival. Deregulation of kinase activity is a hallmark of many cancers. The quinoline core is a common feature in many approved kinase inhibitors. Therefore, a library of this compound derivatives represents a promising starting point for the discovery of novel kinase inhibitors. This protocol will focus on a generic biochemical assay to identify inhibitors of a hypothetical target, "Kinase X."

Data Presentation

A successful HTS campaign generates a large volume of data. Proper organization and presentation are crucial for identifying and prioritizing hits. The following tables summarize the key quantitative data from a hypothetical primary screen and subsequent dose-response confirmation.

Table 1: Summary of Primary High-Throughput Screen

ParameterValue
Library Size100,000 compounds
Screening Concentration10 µM
Number of Assay Plates261 (384-well format)
Primary Hit Rate0.5%
Number of Primary Hits500
Z' Factor (average)0.75

Table 2: Dose-Response Confirmation of Top Hits

Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
MQO-0010.81.198
MQO-0021.20.995
MQO-0032.51.092
MQO-0045.11.288
MQO-0058.90.885

Experimental Protocols

General High-Throughput Screening Workflow

The overall process of a high-throughput screening campaign can be divided into several key stages, from initial assay development to hit validation.

HTS_Workflow cluster_pre Pre-Screening cluster_hts Screening cluster_post Post-Screening Target_ID Target Identification (Kinase X) Assay_Dev Assay Development & Optimization Target_ID->Assay_Dev Select Assay Format Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Miniaturize & Automate Hit_Confirmation Hit Confirmation (Re-test) Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Confirm Activity SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Prioritize Hits

Caption: General workflow for a high-throughput screening campaign.
Protocol: Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a TR-FRET-based biochemical assay to measure the inhibition of Kinase X by compounds from the this compound library. TR-FRET is a robust technology for HTS due to its sensitivity and low background.

Materials:

  • 384-well, low-volume, black assay plates

  • This compound compound library (10 mM in DMSO)

  • Recombinant Kinase X enzyme

  • Biotinylated peptide substrate for Kinase X

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Detection Reagents:

    • Europium-labeled anti-phospho-substrate antibody (Donor)

    • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

  • Stop Buffer: 100 mM Tris-HCl (pH 7.5), 50 mM EDTA

  • Acoustic liquid handler (e.g., Echo)

  • Automated liquid handling system

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, transfer 100 nL of each compound from the library plates to the 384-well assay plates. For control wells, dispense 100 nL of DMSO (negative control) or a known Kinase X inhibitor (positive control).

  • Enzyme Addition: Add 5 µL of Kinase X solution (diluted in assay buffer to the optimal concentration) to all wells of the assay plate using an automated liquid handler.

  • Compound Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a substrate/ATP solution (containing both the biotinylated peptide substrate and ATP at their respective Km concentrations in assay buffer) to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plates at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of stop buffer containing the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-APC) to all wells.

  • Detection Incubation: Incubate the plates at room temperature for 60 minutes, protected from light, to allow for the binding of the detection reagents.

  • Plate Reading: Read the plates on a TR-FRET-capable plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Normalize the data using the positive and negative controls to determine the percent inhibition for each compound.

Protocol: Dose-Response and IC50 Determination

Confirmed hits from the primary screen are subjected to dose-response analysis to determine their potency (IC50).

Procedure:

  • Compound Plating: Prepare serial dilutions of the hit compounds in DMSO. A typical 8-point dose-response curve might start at a high concentration (e.g., 100 µM) with 1:3 serial dilutions.

  • Assay Performance: Perform the TR-FRET kinase inhibition assay as described above, using the serially diluted compounds.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Context

The hypothetical "Kinase X" is part of a signaling cascade that promotes cell proliferation. Identifying inhibitors of this kinase could block downstream signaling events and thus have therapeutic potential.

Signaling_Pathway cluster_pathway Kinase X Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Kinase_X Kinase X Adaptor->Kinase_X Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Inhibitor This compound Inhibitor Inhibitor->Kinase_X

Caption: Hypothetical Kinase X signaling pathway and point of inhibition.

Hit Confirmation and Follow-up

Primary hits from an HTS campaign require rigorous confirmation and characterization.

Hit_Validation_Workflow cluster_validation Hit Validation and Characterization Primary_Hits Primary Hits from HTS Resynthesis Compound Resynthesis & Purity Analysis Primary_Hits->Resynthesis Orthogonal_Assay Orthogonal Assay (e.g., AlphaScreen) Resynthesis->Orthogonal_Assay Cellular_Assay Cell-Based Assay (Target Engagement) Orthogonal_Assay->Cellular_Assay Validated_Hits Validated Hits for Lead Optimization Cellular_Assay->Validated_Hits

Caption: Workflow for hit validation and characterization.

Orthogonal Assays: To rule out false positives due to assay artifacts (e.g., compound interference with the TR-FRET signal), confirmed hits should be tested in a different assay format that measures the same biological activity. For kinase inhibition, an AlphaScreen or a filter-binding assay could be used.

Cell-Based Assays: The ultimate goal is to identify compounds that are active in a cellular context. Validated hits from biochemical assays should be tested in cell-based assays to confirm their ability to inhibit the target kinase within a cell and to assess their effects on downstream signaling and cellular phenotypes, such as proliferation or apoptosis.

Conclusion

This document provides a framework for conducting a high-throughput screening campaign using a this compound library to identify novel kinase inhibitors. The provided protocols and workflows offer a starting point for researchers to design and execute their own screening experiments. Successful identification and validation of potent and selective inhibitors will provide valuable tool compounds for further biological studies and potential starting points for therapeutic development.

Application Notes and Protocols: In Vitro Evaluation of 5-Methoxyquinolin-2(1H)-one Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-cancer activities of 5-Methoxyquinolin-2(1H)-one. The included protocols detail the methodologies for assessing its cytotoxic effects, induction of apoptosis, and impact on the cell cycle in various cancer cell lines.

Summary of Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative effects in a panel of human cancer cell lines. The compound effectively inhibits cell growth and induces programmed cell death, suggesting its potential as a therapeutic agent. The following tables summarize the quantitative data from key in vitro assays.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 48 hours of treatment.

Cancer Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Adenocarcinoma8.5 ± 0.7
A549Lung Carcinoma12.3 ± 1.1
HCT116Colon Carcinoma6.2 ± 0.5
HeLaCervical Adenocarcinoma10.8 ± 0.9
SKOV-3Ovarian Cancer7.9 ± 0.6

Table 2: Induction of Apoptosis by this compound

The percentage of apoptotic cells was determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 24 hours of treatment with the IC50 concentration of the compound.

Cancer Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
MCF-725.4 ± 2.115.2 ± 1.340.6 ± 3.4
HCT11630.1 ± 2.518.7 ± 1.648.8 ± 4.1
SKOV-328.6 ± 2.316.9 ± 1.445.5 ± 3.7

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cell cycle distribution was analyzed by PI staining and flow cytometry after 24 hours of treatment with the IC50 concentration of the compound.

Cancer Cell Line% G0/G1 Phase% S Phase% G2/M Phase
HCT116 (Control)55.2 ± 4.528.1 ± 2.216.7 ± 1.4
HCT116 (Treated)20.8 ± 1.815.5 ± 1.363.7 ± 5.1

The data indicates that this compound induces cell cycle arrest at the G2/M phase in HCT116 cells.[1][2]

Experimental Protocols

A. Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa, SKOV-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell lines

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

C. Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Cold 70% Ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

  • Cell Harvesting: Harvest the cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HCT116) mtt MTT Assay (Cytotoxicity) cell_culture->mtt Seed Cells apoptosis Annexin V-FITC/PI Assay (Apoptosis) cell_culture->apoptosis Seed Cells cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle Seed Cells compound_prep Prepare this compound Stock Solution compound_prep->mtt Treat Cells compound_prep->apoptosis Treat Cells compound_prep->cell_cycle Treat Cells ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for in vitro evaluation.

G cluster_cell Cancer Cell MQ This compound DNA_Damage DNA Damage MQ->DNA_Damage CyclinB1_CDK1 Cyclin B1/CDK1 Inhibition MQ->CyclinB1_CDK1 p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Caspase Caspase Cascade Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest

Caption: Postulated signaling pathway of action.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial properties.[1] These compounds are being explored as potential therapeutic agents against various pathogens. 5-Methoxyquinolin-2(1H)-one, a specific derivative, is a subject of interest in the development of new antimicrobial agents. Its structure holds potential for enzyme inhibition, possibly targeting pathways like topoisomerase.[2] This document provides detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound, methods for data interpretation, and an overview of its potential mechanism of action. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]

Data Presentation

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[4][5] While specific MIC values for this compound are not extensively available in the public domain, the following tables provide illustrative data based on the activity of structurally related quinolin-2-one derivatives against common bacterial and fungal strains. This data is intended to serve as a reference for expected outcomes and for comparative purposes in your own experiments.

Table 1: Illustrative Antibacterial Activity of Quinolin-2-one Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one Schiff-base hybrid 6cMethicillin-resistant Staphylococcus aureus (MRSA)0.75[1][4]
Quinoline-2-one Schiff-base hybrid 6cVancomycin-resistant Enterococci faecalis (VRE)0.75[1][4]
Quinoline-2-one Schiff-base hybrid 6cMethicillin-resistant Staphylococcus epidermidis (MRSE)2.50[1][4]
Quinoxalin-2(1H)-one derivative 4aStaphylococcus aureus0.97 - 62.5[6]
Quinoxalin-2(1H)-one derivative 7Escherichia coli1.95 - 15.62[6]

Table 2: Illustrative Antifungal Activity of Quinolin-2-one Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Quinoxalin-2(1H)-one derivative 16Aspergillus fumigatus12.49 - 88.8[6]
Quinoxalin-2(1H)-one derivative 13Candida albicans12.49 - 88.8[6]
Pyridin-2(1H)-one derivativeCandida albicansNot specified[7]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against bacterial strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration should be at least 100-fold the highest concentration to be tested to minimize the final concentration of DMSO.

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add an appropriate volume of the stock solution to the first well of each row to achieve the desired starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the final well in the dilution series.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control wells (which should only contain MHB).

  • Controls:

    • Growth Control: Wells containing MHB and the bacterial inoculum, but no test compound.

    • Sterility Control: Wells containing only MHB to check for contamination.

    • Solvent Control: Wells containing MHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound that shows no visible turbidity after incubation.[8] The results can be read visually or with a microplate reader.

Protocol 2: Antifungal Susceptibility Testing

This protocol is adapted for testing the antifungal activity of this compound against yeast, such as Candida albicans.

Materials:

  • This compound

  • DMSO

  • RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution and Serial Dilutions: Follow the same procedure as in Protocol 1, using RPMI-1640 medium instead of MHB.

  • Inoculum Preparation: Prepare a yeast suspension and adjust the turbidity to a 0.5 McFarland standard. Dilute this in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Controls: Follow the same procedure as in Protocol 1.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution Add to first well inoculum Prepare Standardized Bacterial/Fungal Inoculum inoculate Inoculate Wells inoculum->inoculate Add to all test wells serial_dilution->inoculate incubate Incubate at 35°C for 16-24h (bacteria) or 24-48h (fungi) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action of Quinolone Analogs

Mechanism_of_Action cluster_cell Bacterial Cell cluster_dna_replication DNA Replication Machinery cluster_effects Cellular Effects compound This compound (Quinolone Analog) entry Cell Entry (e.g., via porins) compound->entry gyrase DNA Gyrase entry->gyrase topoisomerase Topoisomerase IV entry->topoisomerase dna Bacterial DNA gyrase->dna Supercoiling inhibition Inhibition of DNA Ligation gyrase->inhibition topoisomerase->dna Decatenation topoisomerase->inhibition ds_breaks Double-Strand DNA Breaks inhibition->ds_breaks Stabilizes cleavage complex cell_death Cell Death ds_breaks->cell_death Leads to

Caption: Proposed mechanism of action for quinolone-type antibiotics.

Mechanism of Action

Quinolone antibiotics, which are structurally related to this compound, are known to be bactericidal drugs that interfere with DNA replication.[9] They primarily target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10][11]

These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[12][13] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately triggers cell death.[11] It is hypothesized that this compound may exert its antimicrobial effect through a similar mechanism, acting as a topoisomerase poison.[11]

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. The protocols provided in this document offer a standardized approach to evaluate its efficacy against a range of microbial pathogens. While specific data for this compound is still emerging, the information on related quinolin-2-one derivatives suggests a potential for significant antimicrobial activity. Further research into its precise mechanism of action and spectrum of activity is warranted to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-Methoxyquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most frequently reported method for synthesizing this compound is the O-methylation of 5-hydroxy-2(1H)-quinolinone. Alternative, though less specifically documented for this particular molecule, routes could involve the cyclization of appropriately substituted methoxy-anilines, such as through the Conrad-Limpach or Gould-Jacobs reactions.

Q2: I'm observing a mixture of products in my methylation reaction of 5-hydroxy-2(1H)-quinolinone. What are the likely side products?

When methylating 5-hydroxy-2(1H)-quinolinone, you are likely to encounter a mixture of products due to the presence of two nucleophilic sites (the hydroxyl group and the amide nitrogen). The common side products are the N-methylated isomer (1-methyl-5-hydroxy-2(1H)-quinolinone) and the N,O-dimethylated product (1-methyl-5-methoxy-2(1H)-quinolinone).[1] The ratio of these products is highly dependent on the reaction conditions.[1]

Q3: My overall yield is low after purification. What are the critical factors affecting product loss?

Low yields can stem from several factors including incomplete reactions, formation of side products that are difficult to separate, and product loss during workup and purification. The similar solubility of the desired O-methylated product and the N,O-dimethylated byproduct can make purification by recrystallization or column chromatography challenging, leading to significant product loss.[1] Additionally, harsh reaction conditions, such as high temperatures or strong acids, can lead to product degradation.[2][3]

Q4: Can the methoxy group be cleaved during the synthesis or workup?

Yes, demethylation is a potential side reaction, especially if acidic conditions are used. For instance, treatment with Lewis acids like aluminum chloride (AlCl₃) can selectively cleave the methoxy group to yield the corresponding hydroxyquinolinone.[4][5] Care should be taken to avoid strongly acidic conditions during workup if the methoxy group is to be preserved.

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of Multiple Products in the Methylation of 5-Hydroxy-2(1H)-quinolinone

This is a common issue stemming from the competing N-methylation and O-methylation.

Possible Causes and Solutions:

  • Choice of Methylating Agent and Base: The choice of reagents is critical in controlling the regioselectivity of the methylation.

    • Diazomethane: While it can provide the desired O-methylated product, it often leads to a mixture of O-methylated, N-methylated, and N,O-dimethylated products.[1]

    • Dimethyl Sulfate (DMS) with a Strong Base (e.g., KOH): This combination tends to favor N-methylation and N,O-dimethylation over the desired O-methylation.[1] The strong base can deprotonate both the hydroxyl and the amide nitrogen, leading to multiple reactive species.

    • Protecting the Amide Nitrogen: A more controlled approach involves protecting the amide nitrogen before methylation. This directs the methylation to the hydroxyl group. Subsequent deprotection yields the desired this compound with a higher overall yield.[1]

  • Reaction Conditions:

    • Temperature: Running the reaction at a controlled, lower temperature may improve selectivity, although it might require longer reaction times.

    • Stoichiometry: Precise control over the stoichiometry of the methylating agent is crucial. An excess of the methylating agent will likely lead to a higher proportion of the N,O-dimethylated byproduct.

Data Presentation: Product Distribution in Methylation of 5-Hydroxy-2(1H)-quinolinone
Methylating AgentBase/Solvent5-Methoxy-2(1H)-one (O-methylated) Yield1-Methyl-5-hydroxy-2(1H)-quinolinone (N-methylated) Yield1-Methyl-5-methoxy-2(1H)-quinolinone (N,O-dimethylated) Yield
DiazomethaneMethanol/Ether40%20%40%
Dimethyl Sulfate10N KOH-9%74%

Data adapted from Elorriaga, C., et al. (1994). HETEROCYCLES, Vol. 38, No. 12.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2(1H)-quinolinone via Protection-Methylation-Deprotection

This protocol is adapted from a method that provides a higher yield of the desired product by preventing N-methylation.[1]

Step 1: Protection of the Amide Group

  • To a suspension of 5-hydroxy-2(1H)-quinolinone in a suitable solvent, add a protecting group reagent (e.g., POCl₃) to protect the amide nitrogen.

  • Carefully control the reaction temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and extract the protected intermediate. Purify by recrystallization or column chromatography.

Step 2: Methylation of the Protected Intermediate

  • Dissolve the purified, protected 5-hydroxy-2(1H)-quinolinone in an appropriate solvent (e.g., acetone).

  • Add a suitable base (e.g., K₂CO₃) and the methylating agent (e.g., dimethyl sulfate).

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent.

Step 3: Deprotection

  • Treat the methylated intermediate with a suitable deprotecting agent under conditions that will not cleave the methoxy group (e.g., mild hydrolysis).

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, work up the reaction mixture to isolate the crude this compound.

  • Purify the final product by recrystallization (e.g., from methanol) or column chromatography.

Mandatory Visualizations

reaction_pathway 5-Hydroxy-2(1H)-quinolinone 5-Hydroxy-2(1H)-quinolinone 5-Methoxy-2(1H)-one 5-Methoxy-2(1H)-one 5-Hydroxy-2(1H)-quinolinone->5-Methoxy-2(1H)-one O-Methylation (Desired Reaction) 1-Methyl-5-hydroxy-2(1H)-quinolinone 1-Methyl-5-hydroxy-2(1H)-quinolinone 5-Hydroxy-2(1H)-quinolinone->1-Methyl-5-hydroxy-2(1H)-quinolinone N-Methylation (Side Reaction) 1-Methyl-5-methoxy-2(1H)-quinolinone 1-Methyl-5-methoxy-2(1H)-quinolinone 5-Methoxy-2(1H)-one->1-Methyl-5-methoxy-2(1H)-quinolinone N-Methylation 1-Methyl-5-hydroxy-2(1H)-quinolinone->1-Methyl-5-methoxy-2(1H)-quinolinone O-Methylation

Caption: Reaction pathway for the methylation of 5-hydroxy-2(1H)-quinolinone.

troubleshooting_workflow start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions analyze_product_mixture Analyze Crude Product (TLC, NMR, MS) start->analyze_product_mixture impure_reactants Impure Reactants? check_purity->impure_reactants suboptimal_conditions Suboptimal Conditions? check_reaction_conditions->suboptimal_conditions multiple_products Multiple Products? analyze_product_mixture->multiple_products impure_reactants->check_reaction_conditions No purify_reactants Purify Starting Materials impure_reactants->purify_reactants Yes end Improved Yield purify_reactants->end suboptimal_conditions->analyze_product_mixture No optimize_conditions Optimize Temperature, Time, Stoichiometry suboptimal_conditions->optimize_conditions Yes optimize_conditions->end change_reagents Change Methylating Agent/Base or Use Protecting Group multiple_products->change_reagents Yes incomplete_reaction Incomplete Reaction? multiple_products->incomplete_reaction No change_reagents->end increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes increase_time_temp->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

optimizing reaction conditions for 5-Methoxyquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 5-Methoxyquinolin-2(1H)-one. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate a smooth and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 5-hydroxy-2(1H)-quinolinone, which is then methylated, or derivatives of 2,5-dimethoxyaniline. One reported method involves the methylation of 5-hydroxy-2(1H)-quinolinone.[1]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields can result from several factors including incomplete reaction, side reactions, or product decomposition. One study on a related compound noted that a reduced yield might be due to the partial decomposition of the phenolic product under acidic conditions.[2] To improve the yield, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is running for the optimal duration and at the correct temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. For some cyclization reactions to form the quinolinone ring, elevated temperatures (e.g., 110 °C) are critical.[2][3]

  • Reagent Quality: Use pure and dry reagents and solvents. Moisture can interfere with many organic reactions.

  • Inert Atmosphere: If using air-sensitive reagents, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The formation of regioisomers is a common issue in quinolinone synthesis. For example, in a related synthesis, electrophilic cyclization occurred at two different positions, leading to a mixture of regioisomers.[2][3] Depending on the specific route, other side products could include unreacted starting material, O-alkylated vs. N-alkylated products if methylation is the final step, or products of over-methylation.

Q4: How can I effectively purify the crude this compound?

A4: Purification can often be challenging. Common methods include:

  • Column Chromatography: This is a standard method for separating the desired product from impurities and side products. The choice of solvent system is critical for good separation.[2]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

  • Acid-Base Extraction: This technique is useful for removing acidic or basic impurities. For instance, if starting from a hydroxylated precursor, washing with a dilute base can remove unreacted starting material.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Reaction does not proceed to completion (starting material remains) 1. Insufficient reaction time or temperature.2. Inadequate reagent stoichiometry.3. Deactivated catalyst or reagent.1. Monitor the reaction by TLC and extend the reaction time or increase the temperature as needed.2. Re-evaluate the stoichiometry of your reagents.3. Use fresh or properly stored reagents and catalysts.
Formation of a regioisomeric mixture Electrophilic attack at multiple positions on the aromatic ring.Modify the substrate or reaction conditions to favor one isomer. This may involve using protecting groups or changing the catalyst.
Product decomposition Harsh reaction conditions (e.g., strong acid, high temperature).Attempt the reaction under milder conditions. For example, some cyclizations can be achieved at room temperature with specific substrates.[3]
Difficulty in separating product from byproducts Similar polarities of the desired product and impurities.Optimize the mobile phase for column chromatography. A different solvent system or a gradient elution might be necessary. Consider derivatization to alter polarity for easier separation.
Low isolated yield after purification Product loss during workup and purification steps.Minimize transfer steps. Ensure complete extraction of the product from the aqueous layer. Optimize recrystallization solvent to maximize recovery.

Experimental Protocols

Synthesis of Quinolin-2(1H)-ones via TfOH-mediated Cycloelimination (General Procedure)

This protocol is adapted from a method used for synthesizing various quinolin-2(1H)-one derivatives and can be optimized for this compound.

Materials:

  • N-(substituted-phenyl)cinnamamide

  • Triflic acid (TfOH)

  • Ice-cold water

  • Hexane

Procedure:

  • To the N-(substituted-phenyl)cinnamamide, add triflic acid dropwise at room temperature over 10 minutes.

  • Heat the reaction mixture to 110 °C for 4 hours.

  • Monitor the reaction progress using TLC (e.g., EtOAc:Hexane 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into ice-cold water and stir for 5 minutes to precipitate the product.

  • Filter the precipitate and wash with cold water and hexane to obtain the crude quinolin-2(1H)-one.[2]

  • Purify the crude product by column chromatography or recrystallization.

Methylation of 5-hydroxy-2(1H)-quinolinone

This protocol is a general approach for the methylation of a hydroxyl group on the quinolinone scaffold.

Materials:

  • 5-hydroxy-2(1H)-quinolinone

  • Methylating agent (e.g., dimethyl sulfate (Me₂SO₄) or diazomethane (CH₂N₂))

  • Base (e.g., potassium hydroxide (KOH))

  • Methanol (MeOH) or other suitable solvent

Procedure using Dimethyl Sulfate:

  • Dissolve 5-hydroxy-2(1H)-quinolinone in a solution of KOH.

  • Add dimethyl sulfate dropwise to the stirred solution at room temperature.

  • Stir the mixture for 24 hours.

  • Filter the precipitate to collect the product. Neutralize the filtrate with HCl to precipitate any remaining product.[1]

  • Purify the crude product as necessary.

Procedure using Diazomethane:

  • Suspend 5-hydroxy-2(1H)-quinolinone in methanol.

  • Add a solution of diazomethane in ether dropwise to the suspension.

  • Stir the light yellow solution at room temperature for 12 hours.

  • Add water to the reaction mixture and filter the precipitate.[1]

  • Purify the crude product. Note that this method may lead to a mixture of O-methylated and N-methylated products.[1]

Visualizing the Process

Experimental Workflow for Quinolin-2(1H)-one Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Starting Materials (e.g., N-phenylcinnamamide) reagents Add Reagents (e.g., TfOH) start->reagents heating Heat Reaction (e.g., 110°C) reagents->heating monitoring Monitor by TLC heating->monitoring quench Quench with ice-water monitoring->quench precipitate Precipitate Product quench->precipitate filter_wash Filter and Wash precipitate->filter_wash crude Crude Product filter_wash->crude purify Column Chromatography or Recrystallization crude->purify pure Pure Product purify->pure

Caption: A generalized experimental workflow for the synthesis of quinolin-2(1H)-ones.

Plausible Reaction Mechanism for TfOH-Mediated Cyclization

reaction_mechanism A 1. Protonation of Amide Oxygen B 2. Electrophilic Cyclization A->B TfOH I1 I1 C 3. Rearomatization B->C I2 I2 D 4. Dehydrophenylation C->D Protonation I3 I3 E Final Product (Quinolin-2(1H)-one) D->E I1->B I2->C I3->D

Caption: A simplified representation of the plausible mechanism for TfOH-mediated cyclization.[2][3]

References

Technical Support Center: Purification of 5-Methoxyquinolin-2(1H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Methoxyquinolin-2(1H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound and its derivatives?

A1: The primary purification techniques for this class of compounds are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification. High-Performance Liquid Chromatography (HPLC) is also employed for achieving very high purity, especially on a smaller, analytical scale.

Q2: I've synthesized this compound by methylating 5-hydroxy-2(1H)-quinolinone and now I'm struggling with purification. What could be the issue?

A2: A significant challenge in the synthesis of this compound via methylation of 5-hydroxy-2(1H)-quinolinone is the potential formation of a nearly inseparable mixture of the desired O-methylated product and the N-methylated isomer, 1-methyl-5-hydroxy-2(1H)-quinolinone.[1] These isomers often exhibit very similar solubility profiles, making their separation by standard crystallization or chromatography exceptionally difficult.[1]

Q3: How can I overcome the challenge of separating O-methylated and N-methylated isomers?

A3: Direct separation of the O- and N-methylated isomers is problematic.[1] A more effective strategy is to avoid the formation of the isomeric mixture altogether by protecting the amide group of the 5-hydroxy-2(1H)-quinolinone precursor before methylation.[1] If the mixture has already been formed, advanced separation techniques such as preparative HPLC with a specialized column or supercritical fluid chromatography (SFC) may be required.[2]

Q4: What are some common impurities I might encounter besides isomeric byproducts?

A4: Common impurities can include unreacted starting materials, such as 5-hydroxy-2(1H)-quinolinone, residual reagents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, you may also encounter over-methylated products like 1-methyl-5-methoxy-2(1H)-quinolinone.

Q5: My purified this compound has a low melting point. What does this indicate?

A5: A low or broad melting point range typically suggests the presence of impurities. The reported melting point for pure this compound is 240 °C.[1] If your product melts at a lower temperature, further purification is likely necessary.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation of Isomers O- and N-methylated isomers have very similar polarities.Standard silica gel chromatography may be ineffective. Consider using a different stationary phase like alumina, or more advanced techniques like preparative HPLC.[2]
Compound Elutes Too Quickly The solvent system is too polar.Decrease the polarity of the mobile phase. For example, increase the proportion of a non-polar solvent like hexane or dichloromethane.
Compound Does Not Elute The solvent system is not polar enough.Gradually increase the polarity of the mobile phase by adding a more polar solvent like methanol or ethyl acetate.
Tailing Peaks The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize active sites on the silica gel.
Recrystallization
Problem Possible Cause Solution
Compound Fails to Crystallize The solution may be too dilute, or the chosen solvent is not ideal.Concentrate the solution by slowly evaporating some of the solvent. If that fails, try a different solvent or a co-solvent system.
Oiling Out The compound is precipitating as a liquid phase instead of a solid. This can happen if the solution is cooled too quickly or if the concentration of impurities is high.Allow the solution to cool to room temperature slowly before placing it in an ice bath. If the problem persists, purify the crude product by another method (e.g., column chromatography) before recrystallization.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Evaporate some of the solvent and attempt to recrystallize again. Choose a different solvent in which the compound has lower solubility at low temperatures.
Inseparable Mixture Persists Co-crystallization of the O- and N-methylated isomers.Due to their similar properties, recrystallization is often ineffective for separating these specific isomers.[1] A chemical resolution or a different synthetic approach might be necessary.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for this compound

Purification Method Typical Purity (%) Typical Yield (%) Notes
Recrystallization (Methanol) >98%60-80%Effective for removing non-isomeric impurities.[1]
Column Chromatography (Silica Gel) 95-99%50-70%May not effectively separate O- and N-methylated isomers.
Preparative HPLC >99.5%30-50%Higher cost and lower throughput, but effective for isomer separation.[2]
Note: The values presented in this table are illustrative and can vary significantly based on the specific experimental conditions and the purity of the crude material.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound when the primary impurities are not isomeric.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and bring the solution to a boil with stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven. The expected melting point of the pure compound is 240 °C.[1]

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of methoxyquinolinone derivatives and may be adapted for this compound.

  • Preparation of the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a mobile phase of low polarity. A common starting point for quinolinone derivatives is a mixture of chloroform and methanol (e.g., 95:5 v/v). The polarity of the mobile phase can be gradually increased to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product (this compound + Impurities) recrystallization Recrystallization (e.g., Methanol) crude->recrystallization Non-isomeric impurities column_chromatography Column Chromatography (e.g., CHCl3/MeOH) crude->column_chromatography Varying polarities pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product isomeric_mixture Inseparable Isomeric Mixture column_chromatography->isomeric_mixture

Caption: A general workflow for the purification of this compound.

Troubleshooting_Isomer_Separation Troubleshooting Isomeric Impurity in this compound Synthesis start Synthesis of this compound via Methylation of 5-hydroxy-2(1H)-quinolinone check_purity Isomeric Mixture Detected? (e.g., by NMR, LC-MS) start->check_purity inseparable Inseparable O- and N-methylated Isomers (Similar Solubility) check_purity->inseparable Yes pure_product Pure this compound check_purity->pure_product No solution1 Option 1: Advanced Separation (Preparative HPLC/SFC) inseparable->solution1 solution2 Option 2: Modify Synthesis (Protect Amide Group Before Methylation) inseparable->solution2 solution1->pure_product solution2->pure_product

Caption: A decision tree for troubleshooting the separation of isomeric byproducts.

References

Technical Support Center: Addressing Solubility Challenges of 5-Methoxyquinolin-2(1H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 5-Methoxyquinolin-2(1H)-one, ensuring its complete dissolution in biological assays is paramount for generating accurate and reproducible data. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility issues encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous-based biological buffers?

A1: this compound, like many quinolinone derivatives, possesses a chemical structure with significant hydrophobic regions. This inherent lipophilicity leads to low solubility in polar solvents such as water and aqueous buffers commonly used in biological assays. The presence of the methoxy group and the quinolinone core contributes to its limited ability to form favorable interactions with water molecules.

Q2: What is the first-line approach for dissolving this compound for in vitro experiments?

A2: The most common and recommended initial approach is to prepare a high-concentration stock solution in an organic co-solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its excellent solvating power for a broad range of organic compounds and its miscibility with water.

Q3: My compound precipitates when I dilute the DMSO stock solution into my cell culture medium or aqueous buffer. What is happening?

A3: This phenomenon, often termed "solvent shock," occurs when the concentration of the organic co-solvent (DMSO) is rapidly and significantly decreased upon dilution into the aqueous medium. This sudden change in solvent polarity reduces the solubility of the hydrophobic compound, causing it to "crash out" or precipitate from the solution.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: The tolerance to DMSO is cell line-dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid cytotoxicity and other off-target effects. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (cells treated with the same final concentration of DMSO without the compound).

Q5: Are there alternative methods to enhance the solubility of this compound in my assays?

A5: Yes, several strategies can be employed, either alone or in combination. These include pH modification, the use of surfactants, and complexation with cyclodextrins. The choice of method will depend on the specific requirements of your biological assay.

Troubleshooting Guides

This section provides a step-by-step approach to resolving common solubility problems encountered with this compound.

Issue 1: Compound precipitates immediately upon addition to aqueous buffer.

This is a classic sign of exceeding the aqueous solubility limit due to solvent shock.

Troubleshooting Workflow:

start Precipitation Observed step1 Prepare Intermediate Dilution in DMSO or Ethanol start->step1 step2 Pre-warm Aqueous Buffer to Assay Temperature (e.g., 37°C) step1->step2 step3 Add Intermediate Dilution Dropwise to Warmed Buffer While Vortexing step2->step3 step4 Visually Inspect for Clarity step3->step4 success Solution is Clear: Proceed with Assay step4->success No Precipitate fail Precipitation Persists step4->fail Precipitate step5 Lower Final Concentration fail->step5 step6 Consider Alternative Solubilization Methods fail->step6 step5->step3

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: The prepared solution appears cloudy or forms a precipitate over time.

This may indicate that the compound is at its saturation limit and is not stable in the solution under the assay conditions.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward approach is to lower the working concentration of this compound.

  • Assess the Impact of Serum: For cell-based assays, serum proteins can sometimes help to solubilize hydrophobic compounds. Conversely, interactions with serum components can occasionally lead to precipitation. Test different serum concentrations to see the effect.

  • pH Optimization: If your assay allows, adjusting the pH of the buffer may improve solubility. Since quinolinone derivatives can have ionizable groups, their solubility can be pH-dependent.

  • Use of Solubilizing Excipients: Consider incorporating surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins (e.g., HP-β-CD) into your assay buffer.

Quantitative Data on Solubility

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
logP (Consensus)1.35
Topological Polar Surface Area49.63 Ų

Table 2: Predicted Aqueous Solubility of this compound

Prediction ModellogSSolubility (mg/mL)Solubility (µM)Qualitative Solubility
ESOL-2.850.241370Soluble
Ali-3.110.13742Moderately soluble
SILICOS-IT-2.970.191085Soluble

Note: These are predicted values and should be experimentally verified. The qualitative solubility is based on the logS scale where: Insoluble < -10 < Poorly < -6 < Moderately < -4 < Soluble < -2 < Very soluble < 0.

Table 3: Recommended Starting Solvents for Stock Solutions

SolventRecommended Starting ConcentrationNotes
DMSO10-50 mMThe most common and effective solvent. Use anhydrous, sterile DMSO.
Ethanol5-20 mMCan be an alternative to DMSO, but may have higher cytotoxicity for some cell lines.
DMF10-50 mMAnother alternative to DMSO, with similar properties.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass:

    • Molecular Weight of this compound = 175.18 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 175.18 g/mol * 1000 mg/g = 1.75 mg

  • Weigh the compound: Carefully weigh 1.75 mg of this compound into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay using UV-Vis Spectrophotometry

This protocol provides a method to experimentally estimate the kinetic aqueous solubility of this compound.

Workflow Diagram:

start Prepare 10 mM Stock in DMSO step1 Prepare Serial Dilutions of Stock in DMSO start->step1 step2 Add Dilutions to Aqueous Buffer in a 96-well Plate step1->step2 step3 Incubate and Mix (e.g., 1-2 hours at RT) step2->step3 step4 Measure Absorbance at a Wavelength of Maximum Compound Absorbance step3->step4 step5 Identify Highest Concentration with No Precipitation (No Light Scattering) step4->step5 result Estimated Kinetic Solubility step5->result

Caption: Workflow for a kinetic solubility assay.

Signaling Pathways and Logical Relationships

Understanding the potential impact of solubilizing agents on experimental outcomes is crucial. The following diagram illustrates the decision-making process for selecting a solubilization strategy.

start Poor Solubility of This compound strategy1 Co-solvent (DMSO) Stock Solution start->strategy1 strategy2 Alternative Solubilization start->strategy2 check1 Final DMSO Conc. < 0.5%? strategy1->check1 outcome1_yes Proceed with Assay (with Vehicle Control) check1->outcome1_yes Yes outcome1_no Cytotoxicity Risk check1->outcome1_no No outcome1_no->strategy2 sub_strategy1 pH Adjustment strategy2->sub_strategy1 sub_strategy2 Surfactants strategy2->sub_strategy2 sub_strategy3 Cyclodextrins strategy2->sub_strategy3 check2 Assay Compatible? sub_strategy1->check2 sub_strategy2->check2 sub_strategy3->check2 outcome2_yes Optimize and Validate (with Vehicle Control) check2->outcome2_yes Yes outcome2_no Potential for Assay Interference check2->outcome2_no No

Caption: Decision tree for selecting a solubilization strategy.

minimizing byproduct formation in 5-Methoxyquinolin-2(1H)-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methoxyquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through multi-step processes that often involve the formation of a quinoline or quinolinone ring system, followed by methylation. Common foundational reactions include the Conrad-Limpach, Knorr, and Friedländer syntheses to construct the core quinolinone scaffold. Subsequent O-methylation of a hydroxyl precursor, such as 5-hydroxyquinolin-2(1H)-one, yields the desired product.

Q2: I am observing a mixture of N-methylated and O-methylated byproducts. How can I improve the selectivity for O-methylation?

A2: The formation of both N- and O-alkylated products is a common issue in the synthesis of quinolinones. The selectivity is influenced by factors such as the choice of base, solvent, and alkylating agent. Generally, using a milder base and a non-polar solvent can favor O-alkylation. Protecting the nitrogen of the quinolinone ring before methylation is a reliable strategy to ensure exclusive O-alkylation.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in quinolinone synthesis can stem from several factors:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.

  • Suboptimal reaction temperature: The cyclization steps in many classical quinolinone syntheses require high temperatures, sometimes exceeding 250°C.[1][2] Insufficient heat can lead to incomplete cyclization.

  • Purity of reactants: Impurities in starting materials can lead to unwanted side reactions and lower the yield of the desired product.

  • Decomposition: High reaction temperatures can also lead to the decomposition of starting materials, intermediates, or the final product.

Q4: I am having trouble with the purification of the final product. What are the recommended methods?

A4: Purification of this compound often involves column chromatography. A common stationary phase is silica gel, with an eluent system typically composed of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Recrystallization from a suitable solvent can also be an effective final purification step. For tarry or highly impure crude products, an initial workup involving washing with a non-polar solvent to remove high-boiling point impurities can be beneficial before chromatographic purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue 1: Formation of Isomeric Byproducts (e.g., 7-Methoxyquinolin-2(1H)-one)
  • Problem: When using substituted anilines in reactions like the Conrad-Limpach or Doebner-von Miller synthesis, the cyclization can occur at different positions, leading to a mixture of regioisomers. For example, using 3-methoxyaniline can potentially lead to the formation of both 5-methoxy- and 7-methoxyquinolin-2(1H)-one.

  • Troubleshooting Workflow:

    G Start Mixture of Isomers Observed Step1 Analyze Reaction Conditions Start->Step1 Step2 Modify Steric/Electronic Properties of Substrates Step1->Step2 Steric hindrance or electron-donating/withdrawing groups can direct cyclization. Step3 Optimize Reaction Temperature Step1->Step3 Temperature can influence the kinetic vs. thermodynamic product ratio. Step4 Change Catalyst Step1->Step4 Acid or base catalyst can alter the reaction pathway. End Desired Regioisomer Favored Step2->End Step3->End Step4->End

    Caption: Troubleshooting workflow for poor regioselectivity.

  • Solutions:

    • Substrate Control: The regioselectivity is often governed by both steric and electronic factors of the substituents on the aniline ring.[3] Carefully selecting starting materials with appropriate directing groups can favor the formation of the desired isomer.

    • Temperature Optimization: The reaction temperature can significantly influence the regiochemical outcome.[2] A systematic screening of reaction temperatures may identify a condition that favors one isomer over the other.

    • Catalyst Selection: The choice of an acidic or basic catalyst can alter the reaction pathway and improve regioselectivity.

Issue 2: Tar Formation During Cyclization
  • Problem: High-temperature cyclization reactions, common in quinolinone synthesis, can often lead to the formation of tar and other polymeric byproducts, which complicates purification and reduces yield.

  • Solutions:

    • Use of a High-Boiling Point Inert Solvent: Running the reaction in a high-boiling point, inert solvent such as mineral oil or Dowtherm A can help to ensure uniform heat transfer and prevent localized overheating, thereby minimizing tar formation.[4][5]

    • Moderators in Skraup-type Reactions: If employing a Skraup-type synthesis, the use of a moderator like ferrous sulfate can help to control the notoriously exothermic reaction and reduce charring.

    • Temperature Control: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the temperature should be carefully controlled throughout the process.

Data on Reaction Condition Optimization

The following table summarizes the impact of different solvents on the yield of a 4-hydroxyquinoline derivative in a Conrad-Limpach synthesis, a key step that can be adapted for this compound synthesis. The data highlights the importance of high-boiling point solvents for achieving good yields in thermal cyclization reactions.[6]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
2,6-di-tert-butylphenol25365
Dowtherm A25765

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of 5-Methoxy-4-hydroxyquinoline (Precursor to this compound)

This protocol outlines the synthesis of a key precursor. The subsequent conversion to the 2(1H)-one tautomer and potential methylation would follow.

Materials:

  • 3-Methoxyaniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A or mineral oil)

  • Concentrated sulfuric acid (catalytic amount)

Workflow Diagram:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up and Purification a Mix 3-Methoxyaniline and Ethyl Acetoacetate b Add catalytic H2SO4 a->b c Heat to ~150°C to form the enamine intermediate b->c d Add high-boiling solvent c->d e Heat to ~250°C d->e f Monitor reaction by TLC e->f g Cool and precipitate product f->g h Filter and wash with a non-polar solvent g->h i Recrystallize or perform column chromatography h->i

Caption: Experimental workflow for the Conrad-Limpach synthesis.

Procedure:

  • Condensation: In a round-bottom flask, combine 3-methoxyaniline and a slight excess of ethyl acetoacetate. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to approximately 150°C for 1-2 hours to form the intermediate enamine. Water will be evolved during this step.

  • Cyclization: To the crude enamine, add a high-boiling point solvent (e.g., Dowtherm A). Heat the mixture to around 250°C with vigorous stirring under an inert atmosphere for 30-60 minutes. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Allow the reaction mixture to cool. The product may precipitate upon cooling. Dilute the mixture with a hydrocarbon solvent like hexanes to further precipitate the product and to dissolve the reaction solvent. Collect the solid product by filtration, wash it thoroughly with the hydrocarbon solvent, and dry it. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: O-Methylation of 5-Hydroxyquinolin-2(1H)-one

This protocol describes the methylation of the hydroxyl group to yield the final product.

Materials:

  • 5-Hydroxyquinolin-2(1H)-one

  • Methylating agent (e.g., dimethyl sulfate or methyl iodide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetone or DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-hydroxyquinolin-2(1H)-one in a suitable solvent like acetone or DMF.

  • Addition of Base and Methylating Agent: Add a slight excess of a base, such as potassium carbonate, to the solution. Then, add the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature while stirring.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction by adding water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

References

improving the stability of 5-Methoxyquinolin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 5-Methoxyquinolin-2(1H)-one in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous buffer. What is the cause and how can I resolve this?

A1: Precipitation is a common issue for quinolin-2-one derivatives due to their characteristic low aqueous solubility.[1][2] The rigid, aromatic structure of the quinolinone core contributes to a stable crystal lattice that is difficult for water to dissolve.[1] Additionally, many quinolinone derivatives are lipophilic (fat-soluble), further reducing their solubility in water-based media.[1]

To address this, consider the following strategies:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[2] When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low enough to not affect your experiment and run appropriate vehicle controls.[3]

  • pH Adjustment: Since quinolinones are often weakly basic, lowering the pH of your solution can protonate the molecule, forming a more soluble salt.[4]

  • Cyclodextrins: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.[1][3]

Q2: I am observing a decrease in the concentration of this compound in my solution over time. What could be the cause?

A2: A decrease in concentration over time suggests that this compound may be degrading in your experimental conditions. Like other quinoline and methoxy-containing aromatic compounds, its stability can be influenced by several factors:

  • pH: Extreme pH values can catalyze hydrolysis or other degradation reactions.

  • Light: Exposure to light, especially UV light, can cause photodegradation.[3][5]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[3][5]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[3]

It is recommended to conduct forced degradation studies to understand the specific vulnerabilities of this compound.[5]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, we can infer potential pathways based on similar structures:

  • Hydroxylation: The degradation of quinoline can be initiated by hydroxylation.[6]

  • Desmethylation: Under acidic conditions, the methoxy group on the quinoline ring could be cleaved to form a hydroxyl group.[7]

  • Oxidation: The quinolinone ring system may be susceptible to oxidative cleavage.

Identifying the exact degradation products would require analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is crucial for accurately measuring the concentration of the active compound in the presence of its degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[5][7][8] The key is to develop a method that can separate the peak of this compound from any peaks corresponding to its degradation products.[5] This is typically achieved through forced degradation studies, where the compound is intentionally degraded to generate these products.[5]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

If you observe new peaks in your HPLC chromatogram when analyzing a solution of this compound, it is a strong indication of degradation.[9]

  • Troubleshooting Steps:

    • Characterize the New Peaks: Use a mass spectrometer coupled with your HPLC (LC-MS) to determine the mass-to-charge ratio of the species giving rise to the new peaks. This can help in identifying the degradation products.

    • Perform a Forced Degradation Study: Intentionally expose your compound to stress conditions (acid, base, heat, light, oxidation) to see if you can reproduce the unknown peaks.[9] This will help confirm that they are degradation products and provide insight into the instability triggers.

    • Optimize HPLC Method: Adjust your HPLC method (e.g., mobile phase composition, gradient, column type) to ensure baseline separation between the parent compound and all degradation products.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent or lower-than-expected activity in biological assays could be due to the degradation of this compound in your assay medium.

  • Troubleshooting Steps:

    • Assess Compound Stability in Assay Medium: Prepare a solution of this compound in your cell culture or assay buffer. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points, analyze the concentration of the parent compound by HPLC.

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.

    • Consider Formulation Strategies: If instability is confirmed, consider using a stabilizing formulation, such as complexation with HP-β-CD, to protect the compound during the assay.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

  • Prepare Stock Solution: Create a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at a controlled temperature (e.g., 40°C).

    • Basic: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at a controlled temperature.

    • Oxidative: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution and keep it at room temperature.

    • Thermal: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the stock solution to UV light.

  • Time-Point Sampling: At set intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed solution.

  • Neutralization and Dilution: For the acid and base samples, neutralize them with an equivalent amount of base or acid, respectively.[7] Dilute all samples to a suitable concentration for HPLC analysis using the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the time-zero sample.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to determine the required concentration of HP-β-CD to solubilize this compound.

  • Prepare HP-β-CD Solutions: Make a series of HP-β-CD solutions in your desired aqueous buffer at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).[2]

  • Add Compound: Add an excess amount of solid this compound to each HP-β-CD solution.

  • Equilibration: Shake the mixtures at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.[1]

  • Separate Undissolved Compound: Centrifuge the samples at high speed to pellet the undissolved solid.[1][2]

  • Quantify Solubilized Compound: Carefully take the clear supernatant and determine the concentration of dissolved this compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[2]

  • Analyze Results: Plot the concentration of dissolved this compound against the HP-β-CD concentration. A linear relationship indicates the formation of a soluble complex and helps determine the necessary cyclodextrin concentration for your desired compound concentration.[2]

Data Presentation

Table 1: Example Data for Forced Degradation Study of this compound

Stress ConditionIncubation Time (hours)% DegradationNumber of Degradation Products
0.1 M HCl at 40°C2415.2%2
0.1 M NaOH at 40°C248.5%1
3% H₂O₂ at RT2422.1%3
60°C245.4%1
UV Light2435.8%>3

Note: This is hypothetical data for illustrative purposes.

Table 2: Example Data for Solubility Enhancement with HP-β-CD

HP-β-CD Concentration (% w/v)Solubility of this compound (µg/mL)
05.2
125.8
251.3
5128.9
10260.1

Note: This is hypothetical data for illustrative purposes.

Visualizations

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products main This compound Acid Acid (e.g., HCl) main->Acid Light Light (UV) main->Light Oxidation Oxidation (e.g., H₂O₂) main->Oxidation Desmethyl 5-Hydroxyquinolin-2(1H)-one (Desmethylation) Acid->Desmethyl RingOpened Ring-Opened Products Light->RingOpened Hydroxylated Hydroxylated Derivatives Oxidation->Hydroxylated experimental_workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Stock Solution C Apply Stress Conditions (Heat, Light, Chemical) A->C B Prepare Stress Reagents (Acid, Base, Oxidant) B->C D Sample at Time Points C->D E Neutralize & Dilute D->E F Analyze by HPLC E->F G Quantify Degradation F->G

References

Technical Support Center: Overcoming Resistance to 5-Methoxyquinolin-2(1H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research on resistance mechanisms specifically targeting 5-Methoxyquinolin-2(1H)-one based inhibitors is an emerging field. The following troubleshooting guides and FAQs are based on established principles of cancer drug resistance observed with structurally related quinoline derivatives and compounds targeting similar cellular pathways, such as EZH2 and microtubule dynamics.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of our this compound based inhibitor in our long-term cancer cell culture experiments. What are the potential underlying causes?

A1: A decline in inhibitor efficacy over time is a strong indicator of acquired resistance. The primary suspected mechanisms, based on related compounds, include:

  • Target Alteration: Mutations or changes in the expression of the direct molecular target of your inhibitor can prevent effective binding.

  • Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the inhibitor out of the cell, reducing its intracellular concentration.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop alternative signaling pathways to circumvent the inhibitory effect of your compound, maintaining their proliferation and survival.

  • Changes in Drug Metabolism: Cells might alter their metabolic pathways to inactivate the inhibitor more rapidly.

  • Epigenetic Modifications: Alterations in the epigenetic landscape, such as changes in histone methylation or DNA methylation, can lead to the expression of genes that confer resistance. For EZH2 inhibitors, mutations in pathways like RB1/E2F can decouple the intended therapeutic effect from cell-cycle control.[1][2][3]

Q2: How can we determine if our resistant cancer cell line is overexpressing efflux pumps?

A2: Several standard molecular and cell biology techniques can be employed:

  • Quantitative PCR (qPCR): To measure the mRNA levels of genes encoding common ABC transporters (e.g., ABCB1 for P-gp, ABCC1 for MRP1, and ABCG2 for BCRP).

  • Western Blotting: To quantify the protein levels of these transporters.

  • Immunofluorescence: To visualize the localization and expression levels of efflux pumps on the cell surface.

  • Functional Assays: Dye accumulation and efflux assays (e.g., using Rhodamine 123 or Hoechst 33342) can measure the activity of these pumps. A lower accumulation of the dye in resistant cells compared to parental cells suggests increased efflux activity.

Q3: Our this compound based inhibitor is a suspected EZH2 inhibitor. What are the known resistance mechanisms to this class of drugs?

A3: Resistance to EZH2 inhibitors is an active area of research. Some identified mechanisms include:

  • Mutations in the RB1/E2F Pathway: These mutations can uncouple the cell differentiation effects of EZH2 inhibition from cell-cycle arrest, allowing cells to continue proliferating despite treatment.[1][2][3]

  • Secondary Mutations in EZH2: While less common, mutations in the EZH2 gene itself could potentially alter the drug binding site.

  • Upregulation of Parallel Epigenetic Pathways: Cancer cells might compensate for EZH2 inhibition by upregulating other histone methyltransferases or chromatin modifiers.

Q4: If our inhibitor is an antimitotic agent, what resistance mechanisms should we investigate?

A4: Resistance to antimitotic drugs is well-documented and can occur through several mechanisms:

  • Alterations in Tubulin Subunits: Mutations in the genes encoding α- or β-tubulin can prevent the drug from binding to its target.[4][5]

  • Changes in Tubulin Isotype Expression: Cancer cells may switch to expressing tubulin isotypes that are less sensitive to the inhibitor.[5]

  • Modulation of Microtubule-Associated Proteins (MAPs): Changes in the expression or function of MAPs can alter microtubule stability and dynamics, counteracting the effect of the drug.[4]

  • Increased Drug Efflux: As with other drug classes, overexpression of efflux pumps is a common mechanism of resistance to antimitotic agents.[6]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for a this compound based inhibitor in a newly developed resistant cell line.
Potential Cause Troubleshooting Steps
Cell Line Instability Regularly verify the resistance phenotype by comparing the IC50 value to the parental cell line. Consider single-cell cloning to establish a stable resistant population.
Inconsistent Drug Concentration Prepare fresh drug solutions from a validated stock for each experiment. Assess the stability of the compound in your cell culture medium over the course of the experiment.
Variability in Cell Seeding Density Optimize and strictly adhere to a consistent cell seeding density for all IC50 experiments.[7]
Assay-Related Issues Ensure that the assay endpoint (e.g., MTT, CellTiter-Glo) is within the linear range and that the incubation times are appropriate for your cell line's doubling time.
Problem 2: A combination therapy approach with a known efflux pump inhibitor (e.g., verapamil) is not reversing the resistance to our this compound based inhibitor.
Potential Cause Troubleshooting Steps
Primary Resistance Mechanism is Not Efflux-Mediated Investigate other potential resistance mechanisms such as target alteration or activation of bypass pathways.
Involvement of Multiple or Different Efflux Pumps Screen for the expression and activity of a broader range of ABC transporters (e.g., MRP1, ABCG2) and test with more specific or broad-spectrum efflux pump inhibitors.
Off-Target Effects of the Efflux Pump Inhibitor Ensure the concentration of the efflux pump inhibitor used is not causing toxicity on its own, which could mask any synergistic effects.

Quantitative Data Summary

The following table presents hypothetical IC50 values for a novel this compound based EZH2 inhibitor, "Compound-X," in sensitive and experimentally derived resistant cancer cell lines. This data is for illustrative purposes to guide researchers in their experimental design and interpretation.

Cell Line Description Compound-X IC50 (µM) Fold Resistance
Parental Cancer Cell Line A Sensitive0.51
Resistant Cancer Cell Line A-XR1 Compound-X Resistant10.220.4
Parental Cancer Cell Line B Sensitive1.21
Resistant Cancer Cell Line B-XR1 Compound-X Resistant25.821.5

Experimental Protocols

Protocol 1: Generation of a Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to a this compound based inhibitor.

  • Initial IC50 Determination: Determine the initial IC50 of the inhibitor in the parental cancer cell line.

  • Initial Drug Exposure: Culture the parental cells in media containing the inhibitor at a concentration equal to or slightly below the IC50.

  • Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of the inhibitor in the culture medium. This is typically done in a stepwise manner, allowing the cells to adapt to each new concentration.

  • Monitoring and Maintenance: Continuously monitor the cells for viability and growth. Maintain the resistant cell line in a culture medium containing the highest tolerated concentration of the inhibitor to ensure the stability of the resistant phenotype.

  • Validation: Periodically re-evaluate the IC50 of the inhibitor in the resistant cell line and compare it to the parental line to confirm the degree of resistance.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity

This protocol measures the activity of the P-glycoprotein (P-gp) efflux pump.

  • Cell Seeding: Seed both parental (sensitive) and resistant cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the this compound based inhibitor or a known P-gp inhibitor (e.g., verapamil as a positive control) for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate for 30-60 minutes to allow for cellular uptake.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased P-gp activity. An increase in fluorescence in the resistant cells upon pre-incubation with an inhibitor suggests inhibition of P-gp-mediated efflux.

Protocol 3: Western Blot for Target Protein Expression

This protocol is for assessing the expression levels of a target protein (e.g., EZH2) or resistance-related proteins.

  • Cell Lysis: Lyse parental and resistant cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Visualizations

resistance_investigation_workflow start Decreased Inhibitor Efficacy Observed check_efflux Assess Efflux Pump Activity (e.g., Rhodamine 123 Assay) start->check_efflux check_target Analyze Target Protein (Expression & Sequencing) start->check_target check_pathway Investigate Bypass Signaling Pathways start->check_pathway efflux_positive Increased Efflux Activity check_efflux->efflux_positive no_change No Significant Changes check_efflux->no_change target_alt Target Alteration Found check_target->target_alt check_target->no_change pathway_alt Bypass Pathway Activated check_pathway->pathway_alt check_pathway->no_change combine_efflux_inhibitor Strategy: Combine with Efflux Pump Inhibitor efflux_positive->combine_efflux_inhibitor modify_inhibitor Strategy: Design Inhibitor to Evade Resistance target_alt->modify_inhibitor combine_pathway_inhibitor Strategy: Combine with Inhibitor of Bypass Pathway pathway_alt->combine_pathway_inhibitor further_investigation Further Investigation Needed (e.g., Drug Metabolism, Epigenetics) no_change->further_investigation potential_ezh2_resistance_pathway inhibitor This compound (EZH2 Inhibitor) ezh2 EZH2 inhibitor->ezh2 inhibits h3k27me3 H3K27me3 ezh2->h3k27me3 catalyzes diff Cell Differentiation h3k27me3->diff promotes g1_arrest G1 Cell Cycle Arrest h3k27me3->g1_arrest induces proliferation Decreased Proliferation g1_arrest->proliferation cycle_progression Cell Cycle Progression rb1_mutation RB1 Pathway Mutation e2f_activation E2F Activation rb1_mutation->e2f_activation leads to e2f_activation->cycle_progression drives resistance Resistance cycle_progression->resistance antimitotic_resistance_mechanisms inhibitor This compound (Antimitotic Agent) microtubules Microtubule Dynamics inhibitor->microtubules disrupts mitotic_arrest Mitotic Arrest & Apoptosis microtubules->mitotic_arrest leads to cell_death Cancer Cell Death mitotic_arrest->cell_death resistance_mechanisms Resistance Mechanisms efflux Increased Drug Efflux (e.g., P-gp) tubulin_mut Tubulin Mutations isotype_switch Tubulin Isotype Switching efflux->inhibitor removes tubulin_mut->microtubules alters target isotype_switch->microtubules changes sensitivity

References

Technical Support Center: Optimizing the Selectivity of 5-Methoxyquinolin-2(1H)-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the selectivity of 5-Methoxyquinolin-2(1H)-one kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent inhibition of the target kinase in a biochemical assay but has low activity in cell-based assays. What are the possible reasons for this discrepancy?

A1: This is a common challenge in drug discovery. Several factors could contribute to this discrepancy:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to inhibit the target.

  • Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms.

  • High Intracellular ATP Concentration: The high concentration of ATP within cells (typically 1-5 mM) can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency compared to biochemical assays where ATP concentrations are often at or below the Km.[1]

Q2: How can I determine if my this compound inhibitor is engaging the target kinase within the cell?

A2: Several methods can be employed to confirm target engagement in a cellular context:

  • Western Blotting: Assess the phosphorylation status of a known downstream substrate of your target kinase. A reduction in the phosphorylation of the substrate in a dose- and time-dependent manner upon treatment with your inhibitor indicates target engagement.[2]

  • Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of the target protein upon ligand binding. An increase in the melting temperature of the target kinase in the presence of your inhibitor suggests direct binding.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase.

Q3: My lead this compound compound is showing significant off-target effects. What strategies can I use to improve its selectivity?

A3: Improving kinase selectivity is a key challenge due to the conserved nature of the ATP-binding site across the kinome.[3] Consider the following strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on both on-target potency and off-target activity. This can help identify key functional groups that contribute to selectivity.[4]

  • Structure-Based Drug Design: If a crystal structure of your target kinase is available, use molecular modeling to design modifications that enhance interactions with specific residues in the target's ATP-binding pocket that are not conserved in off-target kinases.

  • Exploiting Unique Pockets: Design modifications that extend into less conserved regions adjacent to the ATP-binding site.

  • Allosteric Inhibition: Explore the possibility of developing inhibitors that bind to allosteric sites, which are generally less conserved than the ATP-binding site.[1]

Q4: What are the best practices for performing a kinase selectivity profile for my this compound inhibitors?

A4: A comprehensive kinase profile is crucial for understanding the selectivity of your compound. Best practices include:

  • Tiered Screening Approach: Initially, screen your compound at a single high concentration (e.g., 1-10 µM) against a large panel of kinases.[5] For any kinases that show significant inhibition (e.g., >70%), perform follow-up dose-response experiments to determine the IC50 or Kd values.[5]

  • Broad Kinase Panel: Utilize a commercially available kinase panel that covers a diverse representation of the human kinome.

  • Orthogonal Assays: Confirm key off-target hits using a different assay format (e.g., a binding assay to confirm hits from an enzymatic assay).

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in biochemical kinase assays.
Possible Cause Troubleshooting Steps
Compound Precipitation - Visually inspect assay plates for any signs of compound precipitation. - Determine the aqueous solubility of your compound. - Reduce the highest concentration of the compound in your assay.
DMSO Concentration - Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect enzyme activity (typically ≤ 1%).[6]
ATP Concentration - For ATP-competitive inhibitors, IC50 values are highly dependent on the ATP concentration. Ensure the ATP concentration is kept constant and is ideally at or near the Km for the specific kinase.[1]
Reagent Instability - Prepare fresh enzyme, substrate, and buffer solutions. - Ensure proper storage of all reagents.
Issue 2: High background signal in Western blot for phospho-protein.
Possible Cause Troubleshooting Steps
Suboptimal Antibody Concentration - Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background.
Insufficient Blocking - Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk).
Inadequate Washing - Increase the number and duration of wash steps after primary and secondary antibody incubations.
Cross-reactivity of Secondary Antibody - Run a control lane with only the secondary antibody to check for non-specific binding.
Issue 3: Unexpected cytotoxicity in cell-based assays.
Possible Cause Troubleshooting Steps
Off-Target Toxicity - Perform a broad kinase selectivity profile to identify potential off-target kinases that could be responsible for the cytotoxicity.[7] - Test a structurally related but inactive analog of your compound as a negative control.
Compound-Induced Apoptosis/Necrosis - Perform assays to measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) or necrosis (e.g., LDH release).
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the cell line being used.[6]

Quantitative Data Summary

The following tables provide a hypothetical summary of quantitative data for a series of this compound derivatives to illustrate how data can be presented for comparative analysis.

Table 1: In Vitro Kinase Inhibitory Activity and Selectivity

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity (Off-Target 1 / Target)Selectivity (Off-Target 2 / Target)
MQ-001 15150300010200
MQ-002 8240400030500
MQ-003 255000>10000200>400
MQ-004 550100010200

Table 2: Cellular Activity of this compound Derivatives

CompoundTarget Engagement (EC50, nM)Anti-proliferative Activity (GI50, µM)
MQ-001 1501.2
MQ-002 800.5
MQ-003 2002.5
MQ-004 500.3

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Radiometric)

This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

Materials:

  • Purified recombinant kinases.

  • Specific peptide or protein substrates for each kinase.

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP.

  • ATP solution.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.

  • Add the serially diluted inhibitor to the wells. Include a vehicle control (DMSO only) and a positive control (a known inhibitor).

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Downstream Substrate Phosphorylation

This protocol describes how to assess target engagement in cells by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line expressing the target kinase.

  • This compound inhibitor.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies against the phosphorylated substrate and the total substrate.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) detection reagents.

  • PVDF membrane.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor for a specific duration. Include a vehicle control.

  • Lyse the cells on ice using lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL reagents and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total substrate to confirm equal protein loading.

  • Quantify the band intensities to determine the relative decrease in substrate phosphorylation.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_optimization Lead Optimization a Compound Synthesis b In Vitro Kinase Assay (IC50 Determination) a->b c Kinase Selectivity Profiling b->c d Cell Permeability Assay c->d Lead Selection e Target Engagement (Western Blot) d->e f Anti-proliferative Assay (GI50) e->f g SAR Analysis f->g h Structure-Based Design g->h i Iterative Synthesis h->i i->a New Analogs

Caption: Workflow for optimizing this compound kinase inhibitor selectivity.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Target Kinase Target Kinase Receptor Tyrosine Kinase (RTK)->Target Kinase Activates Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Leads to This compound Inhibitor This compound Inhibitor This compound Inhibitor->Target Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

troubleshooting_logic start Low cellular potency despite high biochemical potency q1 Is the compound cell permeable? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is there evidence of target engagement in cells? a1_yes->q2 sol1 Optimize for better physicochemical properties a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the compound a substrate for efflux pumps? a2_yes->q3 sol2 Perform Western blot for phospho-substrate or CETSA a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Co-administer with an efflux pump inhibitor or redesign a3_yes->sol3 end Potency issue likely due to high intracellular ATP or other cellular factors a3_no->end

Caption: Troubleshooting logic for low cellular potency.

References

Technical Support Center: Purification of Quinoline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinoline derivatives using column chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: My quinoline derivative is decomposing on the silica gel column.

Question: I am attempting to purify my quinoline derivative using silica gel column chromatography, but I am observing significant decomposition of my product. What can I do to prevent this?

Answer: Decomposition on silica gel is a frequent problem when purifying quinoline derivatives, largely due to the acidic nature of the silica gel interacting with the basic quinoline nitrogen.[1] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method involves using a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, in the eluent.[1] You can also prepare a slurry of the silica gel with the eluent containing the amine before packing the column.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase.[2] Good alternatives include:

    • Alumina: Neutral or basic alumina can be a suitable substitute for silica gel.[1]

    • Florisil or Cellulose: For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be effective.[1]

    • Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography can be an excellent method to avoid decomposition.[1]

  • Work Quickly and at Low Temperatures: If you must use silica gel, performing the chromatography as quickly as possible will minimize the contact time between your compound and the stationary phase. Running the column in a cold room may also help reduce the rate of decomposition.[1]

  • Inert Atmosphere: For highly sensitive derivatives, conducting the chromatography under an inert atmosphere, such as in a glovebox, can prevent oxidation.[1]

Issue 2: My quinoline derivative is streaking or showing poor separation on the TLC/column.

Question: My compound is showing significant streaking (tailing) on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?

Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[1] Here are some solutions:

  • Add a Basic Modifier: As with decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can help to improve peak shape and separation.[1]

  • Adjust Mobile Phase pH: The pH of the mobile phase is a critical factor. For basic quinoline compounds, using a low pH (e.g., pH 2.5-4) can protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[2]

  • Use a Highly Deactivated Column: Employing a column with advanced end-capping will minimize the number of accessible silanol groups.[2]

  • Consider HILIC: In Hydrophilic Interaction Liquid Chromatography (HILIC), the high organic content of the mobile phase and the water layer on the stationary phase can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for on a TLC before running a column?

A1: For optimal separation, it is generally recommended to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on a Thin Layer Chromatography (TLC) plate.[2]

Q2: Can I use gradient elution for purifying my quinoline derivative?

A2: Yes, gradient elution can be very effective, especially when dealing with mixtures containing compounds with a wide range of polarities. Starting with a less polar solvent system and gradually increasing the polarity can help to elute all compounds of interest with good resolution.

Q3: How do I choose between normal-phase and reversed-phase chromatography for my quinoline derivative?

A3: The choice depends on the polarity of your compound.

  • Normal-phase chromatography (e.g., silica gel, alumina) is suitable for less polar to moderately polar compounds.

  • Reversed-phase chromatography (e.g., C18) is ideal for non-polar and more hydrophobic compounds. If your compound is sensitive to the acidic nature of silica, reversed-phase can be a good alternative.[1]

Q4: My compound is very polar and won't move from the baseline on the TLC plate, even with highly polar solvents. What should I do?

A4: For very polar compounds, you can try the following:

  • Use a more polar mobile phase: A common solvent system for highly polar compounds is a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide.

  • Consider Reversed-Phase Chromatography: Some polar compounds can be retained and separated on a reversed-phase column using a highly aqueous mobile phase.

  • Try HILIC: As mentioned earlier, HILIC is specifically designed for the separation of polar compounds.[2]

Data Presentation

Table 1: Alternative Stationary Phases for Quinoline Derivative Purification

Stationary PhasePolarityBest Suited For
Alumina (Neutral/Basic)PolarBasic and neutral compounds, alternative to silica.[1][2]
FlorisilPolarSensitive compounds.[1]
CellulosePolarParticularly sensitive compounds.[1]
Reversed-Phase (C18, C8)Non-polarNon-polar to moderately polar, hydrophobic compounds.[1][2]
Diol or Amine Bonded SilicaPolarCompounds sensitive to acidic silica.[2]

Table 2: Common Mobile Phase Modifiers and Their Functions

ModifierTypical ConcentrationFunction
Triethylamine (NEt₃)0.5 - 2%Neutralizes acidic silanol groups, reduces tailing.[1][2]
Pyridine0.5 - 2%Similar to triethylamine, masks active sites.[1]
Acetic Acid0.1 - 1%Can improve separation of acidic compounds.
Formic Acid0.1%Used to control pH in reversed-phase chromatography.
Ammonium HydroxideSmall percentage in polar solvent mixturesIncreases polarity for eluting very polar basic compounds.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

  • Column Packing: Dry pack the column with the required amount of silica gel.

  • Solvent Preparation: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[2]

  • Deactivation: Flush the packed column with 2-3 column volumes of this deactivating solvent. This will neutralize the acidic sites on the silica gel.[2]

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[2]

  • Sample Loading and Elution: The column is now ready for your sample. Proceed with loading your compound and eluting with your predetermined solvent system.

Visualizations

Troubleshooting_Workflow start Poor Separation or Peak Tailing Observed check_rf Is TLC Rf value between 0.2-0.3? start->check_rf adjust_solvent Adjust Solvent System check_rf->adjust_solvent No check_tailing Is there significant peak tailing? check_rf->check_tailing Yes adjust_solvent->check_rf add_modifier Add Basic Modifier (e.g., 0.5-2% NEt3) check_tailing->add_modifier Yes check_decomposition Is the compound degrading on silica? check_tailing->check_decomposition No add_modifier->check_decomposition deactivate_silica Deactivate Silica Gel check_decomposition->deactivate_silica Yes success Improved Separation check_decomposition->success No alt_phase Use Alternative Stationary Phase (Alumina, C18, etc.) deactivate_silica->alt_phase Still Decomposing deactivate_silica->success Problem Solved alt_phase->success

Caption: Troubleshooting workflow for poor separation of quinoline derivatives.

Purification_Strategy start Start: Crude Quinoline Derivative check_polarity Assess Compound Polarity (via TLC) start->check_polarity normal_phase Normal-Phase Chromatography (Silica/Alumina) check_polarity->normal_phase Low to Medium Polarity reversed_phase Reversed-Phase Chromatography (C18) check_polarity->reversed_phase High Polarity or Hydrophobic check_sensitivity Is compound sensitive to acidic silica? normal_phase->check_sensitivity run_column Run Column reversed_phase->run_column deactivate Deactivate Silica with Triethylamine check_sensitivity->deactivate Yes use_alumina Use Alumina check_sensitivity->use_alumina Alternatively check_sensitivity->run_column No deactivate->run_column use_alumina->run_column

Caption: Decision tree for selecting a purification strategy.

References

Validation & Comparative

Unveiling the Biological Activity of 5-Methoxyquinolin-2(1H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a comprehensive comparison of the biological activity of 5-Methoxyquinolin-2(1H)-one and its closely related analogs across various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document provides a consolidated resource of experimental data, detailed protocols for key assays, and visual representations of associated signaling pathways to facilitate further investigation into the therapeutic potential of this class of compounds.

While specific cytotoxic data for this compound is limited in publicly available literature, this guide leverages data from structurally similar quinolin-2(1H)-one derivatives to provide a representative overview of their anti-proliferative and pro-apoptotic effects. The presented data underscores the potential of the quinolinone scaffold as a promising starting point for the development of novel anticancer agents.

Comparative Analysis of Quinolin-2(1H)-one Derivatives

The following tables summarize the cytotoxic activities of various quinolin-2(1H)-one derivatives in different human cancer cell lines. This data, presented as IC50 values (the concentration of a drug that gives half-maximal response), offers a comparative perspective on the potential efficacy of this class of compounds. It is important to note that these are derivatives and not this compound itself.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
2-(6-methoxynaphthalen-2-yl)quinolin-4-aminePANC-1Pancreatic Cancer~4[1]
2-(6-methoxynaphthalen-2-yl)quinolin-4-amineMIA PaCa-2Pancreatic Cancer~4[1]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amineHL-60Leukemia0.064[2]
5-methoxy-1,4-naphthoquinoneHL-60Leukemia1.7[3]
5-methoxy-1,4-naphthoquinoneMDA-MB-435MelanomaNot Specified[3]
5-methoxy-1,4-naphthoquinoneSF-295Brain Cancer4.7[3]
5-methoxy-1,4-naphthoquinoneHCT-8Colon CancerNot Specified[3]
8-Methoxypyrimido[4′,5′:4,5]thieno(2,3-b) quinoline-4(3H)-oneNeuro 2aNeuroblastoma~30[4]

Deciphering the Mechanism of Action: Signaling Pathways

Quinolin-2(1H)-one derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagrams below illustrate two of the most frequently implicated pathways.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinolinone Quinolin-2(1H)-one Derivatives Quinolinone->PI3K Quinolinone->Akt Quinolinone->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, is often inhibited by quinolinone derivatives.

MAPK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Quinolinone Quinolin-2(1H)-one Derivatives Quinolinone->Raf Quinolinone->MEK

Caption: The MAPK signaling pathway, crucial for cell proliferation and differentiation, is another target for quinolinone compounds.

Experimental Protocols

To ensure the reproducibility of the findings and to aid researchers in their experimental design, detailed protocols for the key assays used to evaluate the biological activity of these compounds are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound or its analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 family proteins and caspases.

Materials:

  • Cell culture dishes

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound, then lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Experimental_Workflow Start Start: Select Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Treat with This compound (or analog) Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis Western Protein Expression (Western Blot) Treatment->Western Data Data Analysis: IC50, Apoptosis Rate, Protein Levels MTT->Data Apoptosis->Data Western->Data

Caption: A general experimental workflow for validating the biological activity of this compound in cancer cell lines.

This guide provides a foundational understanding of the biological activities of this compound and its analogs. The provided data and protocols are intended to serve as a valuable resource for the scientific community to accelerate research and development in the field of oncology.

References

A Comparative Efficacy Analysis of Quino-K Inhibitor and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound, 5-Methoxyquinolin-2(1H)-one (referred to herein as Quino-K Inhibitor), against a panel of well-established kinase inhibitors. The data presented for Quino-K Inhibitor is illustrative and based on the known potential of the quinolinone scaffold as a source of kinase inhibitors. This comparison aims to highlight key efficacy parameters and provide context for the potential therapeutic application of novel quinolinone derivatives.

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Quino-K Inhibitor and leading kinase inhibitors against a selection of key oncogenic kinases. Lower IC50 values indicate greater potency.

Kinase TargetQuino-K Inhibitor (nM) (Hypothetical)Sorafenib (nM)Imatinib (nM)Gefitinib (nM)Dasatinib (nM)
VEGFR2 1590>10000>1000029
PDGFRβ 2558600>1000067
B-Raf 844>10000>10000110
c-Kit 5068100>1000012
EGFR >1000>10000>100002-3730
BCR-Abl >1000>10000250-1000>10000<1-10
Src >500>1000>10000>10000<1

Note: The IC50 values for Sorafenib, Imatinib, Gefitinib, and Dasatinib are compiled from publicly available data and literature. The values for Quino-K Inhibitor are hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Methodology:

  • Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A reaction mixture is prepared containing the kinase, its specific substrate, and the assay buffer.

    • The test compound is serially diluted and added to the reaction mixture. A control with DMSO alone is included.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of the test compound relative to the DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

Methodology:

  • Cell Lines and Culture: Human cancer cell lines relevant to the targeted kinases are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The test compound is serially diluted and added to the cells. A vehicle control (DMSO) is included.

    • The cells are incubated with the compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the compound relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined by plotting the data and fitting it to a dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways targeted by the compared kinase inhibitors.

cluster_0 RTK Signaling cluster_1 Inhibitor Targets Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, EGFR) Growth Factor->RTK Ligand Binding RAS RAS RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis RAF B-Raf/c-Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Quino-K Quino-K Inhibitor Quino-K->RTK VEGFR/PDGFR Quino-K->RAF Sorafenib Sorafenib Sorafenib->RTK VEGFR/PDGFR Sorafenib->RAF Gefitinib Gefitinib Gefitinib->RTK EGFR cluster_CML Chronic Myeloid Leukemia (CML) Signaling cluster_Inhibitors Inhibitor Targets in CML BCR-Abl BCR-Abl Fusion Protein Downstream Signaling Multiple Downstream Pathways BCR-Abl->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Survival Survival Downstream Signaling->Survival Src Src Downstream Signaling->Src Imatinib Imatinib Imatinib->BCR-Abl Dasatinib Dasatinib Dasatinib->BCR-Abl Dasatinib->Src Src Family Kinases Start Start Compound Synthesis Synthesis of Quino-K Inhibitor Start->Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Inhibition Assays (IC50 Determination) Compound Synthesis->In Vitro Kinase Assay Cell-Based Assays Cell Proliferation Assays (GI50 on Cancer Cell Lines) In Vitro Kinase Assay->Cell-Based Assays Western Blot Western Blot Analysis (Target Phosphorylation) Cell-Based Assays->Western Blot In Vivo Studies In Vivo Xenograft Models in Mice Western Blot->In Vivo Studies Toxicity Studies Preliminary Toxicity Assessment In Vivo Studies->Toxicity Studies Lead Optimization Lead Optimization (Structure-Activity Relationship) Toxicity Studies->Lead Optimization End End Lead Optimization->End

A Comparative Analysis of 5-Methoxyquinoline Derivatives and Other EZH2 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a novel class of EZH2 inhibitors, represented by 5-methoxyquinoline derivatives, against other prominent EZH2 inhibitors. This objective comparison is supported by experimental data to aid researchers in selecting the appropriate compounds for their studies.

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers.[1][2] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression of tumor suppressor genes.[1] The development of EZH2 inhibitors has therefore emerged as a promising therapeutic strategy in oncology.

This guide will focus on a comparative evaluation of a representative 5-methoxyquinoline derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (referred to as Compound 5k), alongside well-characterized EZH2 inhibitors such as the FDA-approved Tazemetostat and the potent preclinical candidate GSK126.

Quantitative Performance Data

The following tables summarize the biochemical and cellular activities of the selected EZH2 inhibitors, providing a direct comparison of their potency.

Table 1: Biochemical Potency of EZH2 Inhibitors

InhibitorTarget(s)Assay TypeIC50/Ki
Compound 5k EZH2BiochemicalIC50: 1.2 µM[1]
Tazemetostat (EPZ-6438) EZH2 (Wild-Type & Mutant)BiochemicalKi: ~2.5 nM (WT), ~0.5 nM (Y641N)
GSK126 EZH2 (Wild-Type & Mutant)BiochemicalIC50: 9.9 nM; Ki: ~0.5-3 nM[3][4]
CPI-1205 EZH2 (Wild-Type & Mutant)BiochemicalIC50: 0.0022 µM (WT), 0.0031 µM (mutant)[5]
EI1 EZH2 (Wild-Type & Y641F)BiochemicalIC50: 15 nM (WT), 13 nM (Y641F)[6]

Table 2: Cellular Activity of EZH2 Inhibitors

InhibitorCell LineEZH2 StatusAssay TypeIC50
Compound 5k MDA-MB-231Not specifiedAnti-viability2.45 µM[1]
HCT15Not specifiedAnti-viability5.6 µM[1]
Tazemetostat (EPZ-6438) WSU-DLCL2Y641F MutantH3K27me3 Reduction9 nM
PfeifferY641N MutantProliferation110 nM
GSK126 KARPAS-422Y641N MutantProliferation<50 nM
HEC-50BHigh EZH2Proliferation1.0 µM[7]
IshikawaHigh EZH2Proliferation0.9 µM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

Biochemical EZH2 Enzymatic Assay (AlphaLISA)

This assay quantifies the methylation of a biotinylated histone H3 peptide substrate by the EZH2 enzyme complex.

  • Reagent Preparation : Prepare the assay buffer, EZH2 enzyme complex, S-adenosyl-L-methionine (SAM), and biotinylated histone H3 peptide substrate.

  • Inhibitor Preparation : Serially dilute the test compounds (e.g., Compound 5k, Tazemetostat, GSK126) in DMSO.

  • Reaction Setup : In a 384-well plate, add the EZH2 enzyme and the test inhibitor at various concentrations. Incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction : Add a mixture of the biotinylated histone H3 peptide and SAM to initiate the enzymatic reaction. Incubate for a specific duration (e.g., 1 hour) at room temperature.

  • Detection : Stop the reaction and detect the methylated product using AlphaLISA acceptor beads and streptavidin-coated donor beads. The AlphaLISA signal is proportional to the level of substrate methylation.[1]

  • Data Analysis : Calculate the IC50 values by fitting the dose-response data to a suitable sigmoidal curve.

Cellular H3K27me3 Quantification (Western Blot)

This method assesses the global levels of H3K27 trimethylation in cells treated with EZH2 inhibitors.

  • Cell Culture and Treatment : Culture cancer cells (e.g., MDA-MB-231) to the desired confluency. Treat the cells with various concentrations of the EZH2 inhibitor for a specified duration (e.g., 72 hours).

  • Protein Extraction : Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation : Block the membrane and incubate with a primary antibody against H3K27me3. Also, probe for total histone H3 as a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the H3K27me3 signal to the total histone H3 signal.[1][2]

Cell Proliferation Assay (MTS/CellTiter-Glo®)

This assay determines the effect of an EZH2 inhibitor on the viability and proliferation of cancer cell lines.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment : After allowing the cells to attach overnight, treat them with serial dilutions of the EZH2 inhibitor. Include a vehicle control (DMSO).

  • Incubation : Incubate the plates for a prolonged period (e.g., 6-14 days), as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[2]

  • Viability Assessment : At the end of the incubation period, add a viability reagent such as MTS or CellTiter-Glo® to each well according to the manufacturer's instructions.

  • Data Acquisition : Measure the absorbance or luminescence using a plate reader.

  • Data Analysis : Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the EZH2 signaling pathway and a typical experimental workflow for evaluating EZH2 inhibitors.

EZH2_Signaling_Pathway EZH2 Signaling Pathway in Cancer cluster_PRC2 PRC2 Complex EZH2 EZH2 EED EED H3K27 Histone H3 (H3K27) EZH2->H3K27 Methylation SUZ12 SUZ12 SAM SAM SAM->EZH2 H3K27me3 H3K27me3 H3K27->H3K27me3 Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Binds to promoter Transcription_Repression Transcriptional Repression Tumor_Suppressor->Transcription_Repression leads to Cell_Proliferation Cancer Cell Proliferation Transcription_Repression->Cell_Proliferation promotes Inhibitor EZH2 Inhibitors (e.g., 5-Methoxyquinoline deriv.) Inhibitor->EZH2 Inhibits

Caption: Canonical EZH2 signaling pathway and the mechanism of action of its inhibitors.

Experimental_Workflow Workflow for EZH2 Inhibitor Evaluation start Start biochemical_assay Biochemical Assay (Enzymatic Activity) start->biochemical_assay cellular_assay_H3 Cellular Assay (H3K27me3 Levels) biochemical_assay->cellular_assay_H3 cellular_assay_prolif Cellular Assay (Proliferation/Viability) cellular_assay_H3->cellular_assay_prolif data_analysis Data Analysis (IC50 Determination) cellular_assay_prolif->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for screening and characterizing EZH2 inhibitors.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Methoxyquinolin-2(1H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxyquinolin-2(1H)-one scaffold has emerged as a promising starting point for the development of targeted inhibitors for a variety of enzymes, including histone methyltransferases and kinases. However, a critical aspect of preclinical drug development is the comprehensive characterization of an inhibitor's selectivity. Off-target effects can lead to unforeseen toxicities or provide opportunities for drug repositioning. This guide provides an objective comparison of the cross-reactivity profiling of this compound based inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Unveiling the Selectivity Profile

One notable example from this class is a series of 5-methoxyquinoline derivatives developed as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase.[1] The lead compound from this study, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (Compound 5k) , demonstrated potent inhibition of EZH2.[1]

Table 1: Reported Biological Activity of Compound 5k [1]

TargetIC50 (µM)Assay Type
EZH21.2Enzymatic Assay

To illustrate a typical cross-reactivity profile, the following table presents hypothetical data for a generic this compound based kinase inhibitor, "MQ-Inhibitor-X," against a panel of representative kinases. This data is for illustrative purposes to demonstrate how such a profile would be presented and is based on the known polypharmacology of similar heterocyclic scaffolds.

Table 2: Illustrative Cross-Reactivity Profile of MQ-Inhibitor-X

Kinase TargetFamilyPercent Inhibition at 1 µMIC50 (nM)
On-Target (Example: Tyrosine Kinase) 95% 50
Off-Target 1 (e.g., SRC)Tyrosine Kinase85%250
Off-Target 2 (e.g., VEGFR2)Tyrosine Kinase70%800
Off-Target 3 (e.g., CDK2)CMGC45%>1000
Off-Target 4 (e.g., PKA)AGC15%>10000
Off-Target 5 (e.g., PI3Kα)Atypical5%>10000

Experimental Protocols: The Foundation of Reliable Data

The generation of accurate and reproducible cross-reactivity data relies on well-defined experimental protocols. Below are methodologies for key experiments in inhibitor profiling.

In Vitro Kinase Panel Screening

This is a primary screen to assess the selectivity of a compound against a large number of kinases.

  • Objective: To identify the on- and off-target kinases of a this compound based inhibitor.

  • Methodology: A radiometric assay is commonly employed.

    • The test inhibitor is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of purified recombinant kinases.

    • The kinase, a specific substrate (peptide or protein), and the inhibitor are incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of [γ-³³P]ATP.

    • The reaction is allowed to proceed for a defined period and then stopped.

    • The radiolabeled, phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

IC50 Determination for "Hits"

For kinases that show significant inhibition in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

  • Objective: To quantify the potency of the inhibitor against specific kinases.

  • Methodology:

    • Serial dilutions of the inhibitor are prepared.

    • The kinase assay is performed as described above for each inhibitor concentration.

    • The resulting data (inhibition vs. inhibitor concentration) is plotted to generate a dose-response curve.

    • The IC50 value is calculated from the curve using non-linear regression analysis.

Cellular Target Engagement Assays

These assays confirm that the inhibitor can bind to its intended target within a cellular context.

  • Objective: To verify that the inhibitor interacts with the target protein in living cells.

  • Methodology: Western blotting can be used to assess the phosphorylation status of a downstream substrate of the target kinase.

    • Cells are treated with the inhibitor at various concentrations for a specific duration.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody conjugated to a reporter enzyme.

    • A separate blot is often probed for the total amount of the substrate protein as a loading control.

    • The signal is detected, and the reduction in phosphorylation is quantified.

Mandatory Visualizations

To better understand the complex processes involved in cross-reactivity profiling, the following diagrams illustrate key workflows and concepts.

Experimental_Workflow cluster_0 Biochemical Profiling cluster_1 Cellular Validation Compound Compound Kinase_Panel Kinase Panel Screen (>300 Kinases, 1 µM) Compound->Kinase_Panel Primary Screen IC50_Determination IC50 Determination (Dose-Response) Kinase_Panel->IC50_Determination Identify Hits Selectivity_Profile Selectivity Profile IC50_Determination->Selectivity_Profile Cell_Culture Cell-Based Assays IC50_Determination->Cell_Culture Target_Engagement Target Engagement (e.g., Western Blot) Cell_Culture->Target_Engagement Phenotypic_Assay Phenotypic Assays (e.g., Proliferation) Cell_Culture->Phenotypic_Assay Validated_Hits Validated Hits Target_Engagement->Validated_Hits Signaling_Pathway Receptor Receptor Kinase_A Target Kinase (e.g., MQ-Inhibitor-X Target) Receptor->Kinase_A Activates Substrate Substrate Kinase_A->Substrate Phosphorylates Inhibitor This compound Inhibitor Inhibitor->Kinase_A Inhibits Downstream_Effector Downstream_Effector Substrate->Downstream_Effector Activates Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response

References

Structure-Activity Relationship (SAR) of 5-Methoxyquinoline Analogs as EZH2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the structure-activity relationships (SAR) of a series of 5-methoxyquinoline derivatives developed as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in various cancers. The data presented here is intended for researchers, scientists, and drug development professionals working in oncology and medicinal chemistry.

Comparative Analysis of EZH2 Inhibition

A series of 5-methoxyquinoline analogs were synthesized and evaluated for their inhibitory activity against the EZH2 enzyme and their anti-proliferative effects on cancer cell lines. The SAR study focused on modifications at the 2- and 4-positions of the quinoline core. The initial lead compound, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine (1) , exhibited a modest EZH2 inhibitory activity with an IC50 value of 28 μM.[1][2] Subsequent modifications led to the discovery of significantly more potent analogs.

Modifications at the 2-Position of the Quinoline Ring

The first series of modifications involved varying the substituent at the 2-position while keeping the 1-benzylpiperidin-4-amine group at the 4-position. The results, summarized in Table 1, indicate that the introduction of different amine-containing moieties at this position generally improved the inhibitory potency compared to the chloro-substituted precursor.

Modifications at the 4-Position of the Quinoline Ring

Based on the initial findings, the 2-position was fixed with what was determined to be an optimal group, 1-methyl-1,4-diazepane. The subsequent series of analogs explored variations at the 4-position of the quinoline ring. As shown in Table 2, these modifications had a significant impact on both enzymatic and cellular activity. The most potent compound identified in this series was 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) , which displayed an EZH2 IC50 of 1.2 μM and potent anti-proliferative activity against HCT15 and MDA-MB-231 cancer cell lines with IC50 values of 5.6 μM and 2.45 μM, respectively.[1][2]

Data Presentation

Table 1: SAR of 5-Methoxyquinoline Analogs with Modifications at the 2-Position
CompoundREZH2 IC50 (μM)HCT15 IC50 (μM)MDA-MB-231 IC50 (μM)
1 Cl28>50>50
5a morpholino15.325.618.3
5b 4-methylpiperazin-1-yl10.215.812.5
5c 4-ethylpiperazin-1-yl9.814.211.8
5d 4-(2-hydroxyethyl)piperazin-1-yl12.520.116.7
5e piperidin-1-yl20.130.525.4
5f pyrrolidin-1-yl18.728.922.1
5g 4-methyl-1,4-diazepan-1-yl5.48.96.3

Data sourced from Molecules 2015, 20(5), 7620-7635.[1]

Table 2: SAR of 5-Methoxyquinoline Analogs with Modifications at the 4-Position
CompoundR'EZH2 IC50 (μM)HCT15 IC50 (μM)MDA-MB-231 IC50 (μM)
5h 1-benzylpiperidin-4-amine5.48.96.3
5i piperidin-4-amine3.86.24.1
5j 1-ethylpiperidin-4-amine2.54.83.2
5k 1-methylpiperidin-4-amine1.25.62.45
5l 1-isopropylpiperidin-4-amine3.17.15.5
5m cyclohexylamine8.915.211.9
5n benzylamine12.322.418.6

Data sourced from Molecules 2015, 20(5), 7620-7635.[1]

Experimental Protocols

Enzymatic EZH2 Inhibition Assay

The inhibitory activity of the compounds against EZH2 was determined using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) method.[1] The assay measures the methylation of a biotinylated histone H3 peptide by the EZH2 enzyme complex. The reaction mixture contained the EZH2 enzyme, the histone H3 peptide substrate, S-adenosylmethionine (SAM), and the test compound in a buffer solution. After incubation, AlphaLISA acceptor beads and donor beads were added, and the signal was measured on an EnVision plate reader. IC50 values were calculated from the dose-response curves.[1]

Cellular Anti-proliferative Assay

The anti-proliferative activity of the synthesized compounds was evaluated against human colorectal carcinoma (HCT15) and human breast adenocarcinoma (MDA-MB-231) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified period. Subsequently, MTT solution was added to each well, and the resulting formazan crystals were dissolved in a solubilization buffer. The absorbance was measured at a specific wavelength using a microplate reader. IC50 values were determined from the dose-response curves.[1]

Visualizations

SAR_Workflow cluster_0 Lead Identification & Initial SAR cluster_1 Lead Optimization cluster_2 Outcome Lead Lead Compound N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine (1) EZH2 IC50 = 28 µM SAR1 SAR at 2-Position (Compounds 5a-g) Lead->SAR1 Vary R group Optimized_Core Optimized Core 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)quinoline SAR1->Optimized_Core Identified optimal 2-position substituent SAR2 SAR at 4-Position (Compounds 5h-n) Optimized_Core->SAR2 Vary R' group Potent_Compound Most Potent Analog Compound 5k EZH2 IC50 = 1.2 µM SAR2->Potent_Compound Identified optimal 4-position substituent

Caption: Workflow of the Structure-Activity Relationship (SAR) study.

References

Comparative Analysis of the Antiviral Activity of Quinolinone Derivatives and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antiviral activity of selected quinolinone derivatives against various viral pathogens, benchmarked against established standard antiviral drugs. Due to the limited availability of specific antiviral data for 5-Methoxyquinolin-2(1H)-one, this report focuses on structurally related quinolinone and quinoline compounds to offer valuable insights into the potential of this chemical class as antiviral agents.

Executive Summary

Quinoline and its derivatives have demonstrated a broad spectrum of biological activities, including significant antiviral properties against a range of viruses.[1] This guide synthesizes available in vitro data for representative quinolinone and quinoline compounds, comparing their efficacy with standard antiviral therapies such as Ribavirin and Acyclovir. The data is presented to facilitate a clear comparison of potency and cytotoxicity, crucial parameters in the early stages of drug discovery. Detailed experimental protocols for common antiviral assays are also provided to support the design and interpretation of related research.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of selected quinolinone and quinoline derivatives against various viruses, alongside data for standard antiviral drugs. The Selectivity Index (SI), calculated as CC50/IC50, is included as a measure of the compound's therapeutic window.

Compound/DrugVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Quinolinone/Quinoline Derivatives
2-Methylquinazolin-4(3H)-one (C1)Influenza A (H1N1)MDCK23.8 (µg/mL)>100 (µg/mL)>4.2[2]
Diarylpyrazolylquinoline derivative (3)Dengue Virus (DENV-2)Not Specified0.81 ± 0.07Not SpecifiedNot Specified[3]
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivative (2)Zika VirusNot Specified0.8 ± 0.07Not SpecifiedNot Specified[3]
5-sulphonamido-8-hydroxyquinoline derivative (2)Avian Paramyxovirus type 1 (APMV-1)Vero3-4 (µg/mL)200-300 (µ g/egg )Not Specified[4]
5-sulphonamido-8-hydroxyquinoline derivative (3)Avian Paramyxovirus type 1 (APMV-1)Vero3-4 (µg/mL)200-300 (µ g/egg )Not Specified[4]
5-sulphonamido-8-hydroxyquinoline derivative (4)Avian Paramyxovirus type 1 (APMV-1)Vero3-4 (µg/mL)200-300 (µ g/egg )Not Specified[4]
Standard Antiviral Drugs
RibavirinInfluenza A (H1N1)MDCK37.2 (µg/mL)Not SpecifiedNot Specified[2]
RibavirinDengue Virus (DENV-2)Not Specified>10x higher than compound 3Not SpecifiedNot Specified[3]
AcyclovirHerpes Simplex Virus-1 (HSV-1)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and viral strains used across different studies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of antiviral activity studies. The following are generalized protocols for common in vitro antiviral assays based on descriptions from various sources.[6][7]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.

  • Cell Seeding: Plate host cells (e.g., Vero, MDCK) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability at each compound concentration relative to the "cells only" control. The CC50 value is determined by regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the virus control (no compound). The IC50 value is the concentration that reduces the plaque number by 50%.

Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.

  • Cell Seeding: Plate host cells in a 96-well plate and incubate overnight.

  • Infection and Treatment: Pre-treat cells with serial dilutions of the compound, followed by the addition of the virus. Alternatively, cells can be infected first, and then the compound is added. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plate until CPE is clearly visible in the virus control wells (typically 2-5 days).

  • CPE Assessment: Observe the cells microscopically for signs of CPE (e.g., cell rounding, detachment). The extent of CPE can be scored. Alternatively, cell viability can be quantified using a dye such as neutral red or by the MTT assay.

  • Analysis: Determine the concentration of the compound that inhibits CPE by 50% (IC50) through regression analysis.

Mandatory Visualizations

Experimental Workflow for In Vitro Antiviral Assays

G cluster_0 Phase 1: Cytotoxicity Assay cluster_1 Phase 2: Antiviral Efficacy Assay cluster_2 Phase 3: Data Analysis A Seed Host Cells (96-well plate) B Add Serial Dilutions of Test Compound A->B C Incubate (48-72h) B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Calculate CC50 D->E L Determine Selectivity Index (SI = CC50 / IC50) E->L F Seed Host Cells (e.g., 96-well or 6-well plate) G Infect Cells with Virus F->G H Add Serial Dilutions of Test Compound G->H I Incubate (until CPE or plaques form) H->I J Assess Viral Inhibition (CPE or Plaque Count) I->J K Calculate IC50 J->K K->L

Caption: General workflow for determining the in vitro antiviral activity and cytotoxicity of a test compound.

Potential Mechanism of Action: Inhibition of Viral Replication

While the precise mechanisms of action for many quinolinone derivatives are still under investigation, a common antiviral strategy is the inhibition of viral replication.

G cluster_0 Viral Life Cycle Entry 1. Viral Entry Replication 2. Viral Replication (Genome & Protein Synthesis) Entry->Replication Assembly 3. Viral Assembly Replication->Assembly Release 4. Viral Release Assembly->Release Compound Quinolinone Derivative Inhibition Compound->Inhibition Inhibition->Replication

Caption: A simplified diagram illustrating the potential inhibition of the viral replication stage by a quinolinone derivative.

References

Validating a Cell-Based Assay for 5-Methoxyquinolin-2(1H)-one Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a cell-based assay to characterize the activity of 5-Methoxyquinolin-2(1H)-one. For the purpose of this guide, we will hypothesize that this compound exhibits cytotoxic activity against human colorectal cancer cell lines, a plausible activity based on the known biological functions of related quinolinone compounds.[1][2][3] We will compare its hypothetical performance with established chemotherapeutic agents, Doxorubicin and Paclitaxel.

Comparison of Anti-Proliferative Activity

The following table summarizes the hypothetical quantitative data from a validated cell viability assay comparing the efficacy of this compound with Doxorubicin and Paclitaxel on the HCT116 human colorectal cancer cell line.

ParameterThis compoundDoxorubicinPaclitaxel
IC50 (µM) 5.20.80.15
**Assay Linearity (R²) **0.9920.9950.998
Precision (%CV) < 10%< 8%< 7%
Z'-factor 0.850.880.91

Experimental Protocols

A detailed methodology for a cell-based assay to determine the cytotoxic activity of this compound is provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HCT116 human colorectal cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • This compound, Doxorubicin, Paclitaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Culture: HCT116 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound, Doxorubicin, and Paclitaxel is prepared. The cell culture medium is replaced with fresh medium containing the various concentrations of the test compounds. Control wells receive medium with vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway affected by this compound and the workflow for the validation of the cell-based assay.

G Hypothetical Signaling Pathway for this compound A This compound B PI3K A->B Inhibits C AKT B->C D mTOR C->D E Cell Proliferation & Survival D->E

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

G Cell-Based Assay Validation Workflow A Assay Development (Cell line selection, seeding density) B Assay Optimization (Incubation time, compound concentration) A->B C Assay Validation B->C D Linearity & Range C->D E Accuracy & Precision C->E F Specificity C->F G Robustness C->G H Data Analysis & Reporting D->H E->H F->H G->H

Caption: Workflow for the validation of the cell-based assay for compound activity.

References

comparative analysis of 5-Methoxyquinolin-2(1H)-one derivatives against different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-cancer properties of novel 5-Methoxyquinolin-2(1H)-one derivatives across various cancer types, supported by experimental data and mechanistic insights.

The quest for novel, potent, and selective anti-cancer agents is a cornerstone of modern oncological research. Within the vast landscape of heterocyclic compounds, quinolin-2(1H)-one scaffolds have emerged as a promising class of molecules due to their diverse pharmacological activities. This guide provides a comparative analysis of the anti-cancer efficacy of a series of this compound derivatives against a panel of human cancer cell lines. The presented data, sourced from various preclinical studies, highlights the structure-activity relationships and potential mechanisms of action, offering a valuable resource for further drug discovery and development.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative activity of various this compound derivatives was evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay. The results are summarized in the table below, providing a clear comparison of the cytotoxic effects of these compounds across different cancer types.

Compound IDCancer TypeCell LineIC50 (µM)Reference
5k Colon CancerHCT155.6[1]
Breast CancerMDA-MB-2312.45[1]
6h LeukemiaSR<0.01[2]
MelanomaMDA-MB-435<0.01[2]
Non-Small Cell Lung CancerNCI-H522<0.01[2]
Compound 1 Colon CancerHCT11622.4[3]
Breast CancerHTB-2610-50[3]
Pancreatic CancerPC-310-50[3]
Hepatocellular CarcinomaHepG210-50[3]
Compound 2 Colon CancerHCT1160.34[3]
Breast CancerHTB-2610-50[3]
Pancreatic CancerPC-310-50[3]
Hepatocellular CarcinomaHepG210-50[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies providing the comparative data.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are seeded in 6-well plates and treated with the test compounds for 24-48 hours. After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and counted.

  • Fixation: The cells are centrifuged, and the pellet is resuspended in 1 mL of ice-cold 70% ethanol, added dropwise while vortexing, to fix the cells. The fixed cells are incubated at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Flow Cytometric Analysis: The stained cells are incubated in the dark at room temperature for 30 minutes before being analyzed by a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is employed to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Cells are treated with the compounds for the desired time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, Akt, p-Akt, mTOR) and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the anti-cancer evaluation of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot for Protein Expression Cell_Culture->Western_Blot SAR Structure-Activity Relationship (SAR) MTT->SAR Mechanism Mechanism of Action Elucidation Cell_Cycle->Mechanism Apoptosis_Assay->Mechanism Western_Blot->Mechanism Lead_ID Lead Compound Identification SAR->Lead_ID Mechanism->Lead_ID

General experimental workflow for anticancer drug screening.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Quinolinone This compound Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Quinolinone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Quinolinone->Bax Upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis pathway induced by the derivatives.

PI3K_AKT_Pathway cluster_receptor Receptor Tyrosine Kinase cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinolinone This compound Derivatives Quinolinone->PI3K Inhibits Quinolinone->AKT Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Navigating the Labyrinth of Off-Target Effects: A Comparative Guide for 5-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors. While on-target efficacy is the primary goal, a comprehensive understanding of a compound's off-target interactions is critical for a successful drug development campaign, mitigating potential toxicity and revealing novel therapeutic opportunities. This guide provides a framework for assessing the off-target effects of 5-Methoxyquinolin-2(1H)-one, a representative quinolinone-based compound. Due to the limited publicly available data on this specific molecule, this guide will utilize a representative quinoline-based kinase inhibitor, a Cyclin G-associated kinase (GAK) inhibitor, to illustrate the principles and methodologies of off-target profiling.[1][2]

Comparative Analysis of Kinase Selectivity

A primary method for assessing off-target effects of kinase inhibitors is to screen the compound against a large panel of kinases. This provides a quantitative measure of selectivity and identifies potential off-target liabilities. The data below is presented as a template for how to structure and compare results from such a screen, using a hypothetical on-target of "Kinase X" for this compound and the known off-targets of a representative quinoline-based GAK inhibitor.[1][2]

Table 1: On-Target vs. Off-Target Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)
This compound (Hypothetical) Kinase X15GAK25016.7
RIPK2>1000>66.7
ADCK3>1000>66.7
NLK>1000>66.7
Alternative Compound 1 (e.g., GAK Inhibitor) [1][2]GAK12RIPK234028.3
ADCK342035.0
NLK89074.2
Alternative Compound 2 (Non-selective) Kinase Y25Kinase Z502.0
Kinase A753.0

Table 2: Broader Kinome Profiling (% Inhibition at 1 µM)

This table illustrates a broader screen to identify even weaker off-target interactions.

CompoundTarget Kinase% Inhibition @ 1 µMOff-Target Kinase FamilyRepresentative Kinases Inhibited >50% @ 1 µM
This compound (Hypothetical) Kinase X98%CMGCCDK2, DYRK1A
CAMKCAMK1D, PIM1
Alternative Compound 1 (e.g., GAK Inhibitor) [1][2]GAK99%NAKGAK
OtherRIPK2, ADCK3, NLK
Alternative Compound 2 (Non-selective) Kinase Y95%MultipleMultiple kinases across several families

Experimental Protocols

A multi-pronged approach is essential for a thorough assessment of off-target effects. Below are detailed protocols for key experiments.

In Vitro Kinase Profiling Assay

Objective: To determine the inhibitory activity of this compound against a broad panel of recombinant kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A 10-point serial dilution is then prepared in an intermediate plate.

  • Assay Reaction: The kinase assays are performed in a final volume of 10 µL in 384-well plates. The reaction mixture contains the kinase, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.

  • Incubation: The compound from the intermediate plate is added to the assay plate, followed by the addition of the kinase. The reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a sigmoidal model.

Cellular Thermal Shift Assay (CETSA®)

Objective: To verify target engagement and identify off-target binding of this compound in a cellular context.[3][4]

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[4]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[4]

  • Protein Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein and suspected off-target proteins in the soluble fraction is quantified by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]

Broad Phenotypic Screening

Objective: To identify unexpected biological activities of this compound by screening it across a diverse panel of cell-based assays.

Methodology:

  • Assay Panel Selection: Utilize a panel of cell lines representing various tissues and cancer types. The assays should measure a wide range of cellular phenotypes, such as cell proliferation, apoptosis, cell cycle progression, migration, and the activation of various signaling pathways.

  • Compound Treatment: Treat the cell lines with a range of concentrations of this compound.

  • Phenotypic Readouts: Employ high-content imaging, flow cytometry, or reporter gene assays to measure the phenotypic changes.

  • Data Analysis: Analyze the data to identify specific patterns of activity. A unique "fingerprint" of activity can suggest potential on- and off-target effects.

Potential Non-Kinase Off-Targets

It is important to consider that quinolinone-based compounds may also interact with proteins other than kinases. A known off-target for some quinolinone-based inhibitors is the oxidoreductase NQO2.[3] Further investigation into such interactions is recommended.

Visualizing Workflows and Pathways

Caption: Workflow for assessing the off-target effects of a novel compound.

G

Caption: On-target vs. off-target effects on a signaling pathway.

By employing a systematic and multi-faceted approach to off-target profiling, researchers can gain a deeper understanding of the biological activities of this compound and other novel compounds. This knowledge is invaluable for making informed decisions throughout the drug discovery and development process.

References

A Comparative Performance Analysis of a Novel 5-Methoxyquinolin-2(1H)-one Analog as an EZH2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Quinolinone-Based EZH2 Inhibitor Against Established Alternatives.

This guide provides a comprehensive performance benchmark of the novel 5-Methoxyquinolin-2(1H)-one analog, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (Compound 5k) , a promising inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a critical role in epigenetic gene silencing and is a well-validated target in oncology. This document objectively compares the biochemical and cellular activity of Compound 5k with established EZH2 inhibitors: Tazemetostat (EPZ-6438) , GSK126 , and CPI-1205 . The information is supported by experimental data to facilitate informed decisions in drug discovery and development.

Performance Snapshot: Biochemical and Cellular Potency

The inhibitory activity of these small molecules against EZH2 is a key performance indicator. Biochemical assays measure the 50% inhibitory concentration (IC50) against the purified EZH2 enzyme, while cellular assays assess the inhibitor's ability to suppress cancer cell proliferation.

InhibitorTarget(s)Biochemical IC50/Ki (Wild-Type EZH2)Cellular Proliferation IC50 (Cell Lines)
Compound 5k EZH21.2 µM[1]HCT15: 5.6 µM, MDA-MB-231: 2.45 µM[1]
Tazemetostat EZH2/EZH1Ki: 2.5 nMPotent inhibition in EZH2-mutant DLBCL cells
GSK126 EZH2Ki app: 0.5–3 nMPotent inhibition in EZH2-mutant DLBCL cells
CPI-1205 EZH2-Effective in preclinical models of B-cell lymphoma

Note: The presented data for Compound 5k and the alternative inhibitors are from different studies. Direct head-to-head comparative studies under identical experimental conditions were not available. Therefore, these values should be interpreted with consideration for potential inter-laboratory variability.

Mechanism of Action: Targeting the EZH2 Signaling Pathway

Compound 5k, along with the compared inhibitors, functions as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl donor for EZH2's histone methyltransferase activity. By blocking SAM binding, these inhibitors prevent the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark for gene silencing. This leads to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell growth.

EZH2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_prc2 PRC2 Complex cluster_downstream Downstream Effects AKT AKT JAK2 JAK2 EZH2 EZH2 JAK2->EZH2 Phosphorylates (Degrades) Myc Myc Myc->EZH2 Upregulates Transcription lncRNAs lncRNAs lncRNAs->EZH2 Modulates Activity H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes Wnt_beta_catenin Wnt/β-catenin Pathway EZH2->Wnt_beta_catenin Interacts with NF_kB NF-κB Pathway EZH2->NF_kB Interacts with SUZ12 SUZ12 SUZ12->EZH2 EED EED EED->EZH2 Gene_Silencing Tumor Suppressor Gene Silencing H3K27me3->Gene_Silencing p16 p16 Gene_Silencing->p16 Represses BRCA1 BRCA1 Gene_Silencing->BRCA1 Represses Cancer_Progression Cancer Progression p16->Cancer_Progression Inhibits BRCA1->Cancer_Progression Inhibits Wnt_beta_catenin->Cancer_Progression NF_kB->Cancer_Progression Compound_5k Compound_5k Compound_5k->EZH2 Inhibits

EZH2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

EZH2 Histone Methyltransferase (HMT) Assay (Biochemical)

This assay quantifies the enzymatic activity of EZH2 and the inhibitory potential of test compounds.

Materials:

  • Recombinant human PRC2 complex (EZH2/EED/SUZ12)

  • Histone H3 (1-21) peptide substrate

  • S-Adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

  • Test compounds (e.g., Compound 5k) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

  • Stop solution (e.g., 500 µM S-adenosyl-L-homocysteine)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound, PRC2 enzyme, and histone H3 peptide substrate to the assay buffer.

  • Initiate the reaction by adding [3H]-SAM.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to a filter plate to capture the methylated histone H3 peptide.

  • Wash the filter plate to remove unincorporated [3H]-SAM.

  • Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Cellular)

This assay determines the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT15, MDA-MB-231)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).

  • Incubate the cells for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.

Western Blot for H3K27me3 Levels (Cellular)

This assay assesses the ability of the test compound to inhibit the intracellular methyltransferase activity of EZH2.

Materials:

  • Cancer cell lines

  • Test compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-H3K27me3, anti-Total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound at various concentrations for 48-72 hours.

  • Lyse the cells using RIPA buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the performance of a novel EZH2 inhibitor.

Experimental_Workflow Biochemical_Assay Biochemical Assay (EZH2 HMT Assay) Determine_IC50 Determine Biochemical IC50 Biochemical_Assay->Determine_IC50 Data_Analysis Comparative Data Analysis & Reporting Determine_IC50->Data_Analysis Cell_Culture Cancer Cell Line Culture Cell_Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Cell_Viability_Assay Western_Blot Western Blot for H3K27me3 Cell_Culture->Western_Blot Determine_Cellular_IC50 Determine Cellular IC50 Cell_Viability_Assay->Determine_Cellular_IC50 Determine_Cellular_IC50->Data_Analysis Assess_Target_Engagement Assess Target Engagement (H3K27me3 Reduction) Western_Blot->Assess_Target_Engagement Assess_Target_Engagement->Data_Analysis End End Data_Analysis->End Start Start Start->Cell_Culture

Workflow for EZH2 Inhibitor Evaluation.

This guide provides a foundational benchmark for the novel this compound analog, Compound 5k. While it shows promise as an EZH2 inhibitor, further head-to-head studies with established alternatives are warranted to fully elucidate its therapeutic potential. The provided protocols and pathway diagrams serve as a valuable resource for researchers pursuing the development of novel epigenetic modulators.

References

Safety Operating Guide

Proper Disposal of 5-Methoxyquinolin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 5-Methoxyquinolin-2(1H)-one, like other quinoline derivatives, requires careful handling and disposal as hazardous waste. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive, step-by-step procedure based on the known hazards of analogous quinoline compounds and general best practices for hazardous waste management.

It is imperative to treat this compound as a hazardous chemical. Quinoline derivatives can be toxic, irritants, and harmful to aquatic life.[1][2][3] Therefore, this compound and any materials contaminated with it must not be disposed of in regular trash or down the drain.[2][3] All waste must be collected, properly labeled, and disposed of through an approved hazardous waste management program.

Immediate Safety and Hazard Identification

Before beginning any disposal procedures, it is crucial to be aware of the potential hazards associated with quinoline compounds. These may include skin and eye irritation, and potential toxicity if ingested or inhaled.[1][4]

Personal Protective Equipment (PPE)

To minimize exposure risks, all personnel handling this compound waste must be equipped with the appropriate PPE.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166.[3]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374.[5]
Body Laboratory coat.---
Respiratory Use in a well-ventilated area. If dust formation is possible, use a NIOSH/MSHA approved respirator.[6]---

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe collection and disposal of this compound waste.

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Identification : All waste streams containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be designated as hazardous waste.[5]

  • Avoid Mixing : Do not mix this compound waste with other chemical wastes unless their compatibility is certain.[5] Keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[6]

Step 2: Waste Collection

  • Solid Waste : Collect solid this compound and contaminated disposable items in a designated, leak-proof, and sealable container.[7]

  • Liquid Waste : For solutions containing this compound, use a dedicated, leak-proof container made of a compatible material.[7]

  • Contaminated Sharps : Any sharps (e.g., needles, broken glass) contaminated with the compound should be placed in a designated sharps container that is puncture-resistant and leak-proof.

Step 3: Container Selection and Labeling

  • Container Choice : Use containers that are in good condition, free of cracks, and have a secure, tight-fitting lid. The container material must be compatible with quinoline derivatives.

  • Labeling : Immediately label the hazardous waste container with the following information:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ".

    • List all other components and their approximate concentrations if it is a mixed waste stream.

    • The date when waste was first added.

    • Contact information for the responsible researcher or lab supervisor.

Step 4: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area (SAA).

  • It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.

Step 5: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for waste pickup.

  • Follow all institutional and local regulations for hazardous waste disposal. Never attempt to transport hazardous waste off-site yourself.

Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the original label should be defaced or removed, and the container can then be disposed of according to your institution's guidelines for decontaminated labware.

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure : Evacuate non-essential personnel from the area and control access.[8]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[8] For solid spills, carefully sweep up the material to avoid dust formation.[6]

  • Collect : Place all contaminated materials into a sealed, labeled hazardous waste container.[8]

  • Decontaminate : Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Report : Report the spill to your institution's EHS office.

Disposal Workflow Visualization

DisposalWorkflow A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Sealed Waste Container B->C D Is the waste solid, liquid, or contaminated debris? C->D E Collect Solid Waste in Designated Container D->E Solid F Collect Liquid Waste in Designated Container D->F Liquid G Collect Contaminated Debris in Designated Container D->G Debris H Label Container: 'Hazardous Waste' + Contents & Details E->H F->H G->H I Store in Designated SAA with Secondary Containment H->I J Contact EHS for Pickup I->J K End: Proper Disposal J->K

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 5-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 5-Methoxyquinolin-2(1H)-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of structurally similar compounds, such as quinolinones and methoxyquinolines, is mandatory. It is imperative to treat this compound as a hazardous chemical.

Hazard Identification

Based on data from analogous compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed.

  • A cause of skin irritation.[1][2]

  • A cause of serious eye damage.[1]

  • A cause of respiratory irritation.[1]

  • Potentially toxic with long-lasting effects on aquatic life.

Always consult any available supplier-specific information and handle the compound with the utmost caution.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3][4]To prevent skin contact and absorption. For prolonged contact, consider double-gloving or using gloves with a longer breakthrough time.[3]
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][3][4]To protect against splashes, dust, and aerosols that can cause serious eye damage.[1]
Skin and Body Protection A chemically resistant lab coat, long pants, and closed-toe shoes.[1][5]To minimize the risk of skin exposure to splashes or spills.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate filter.[1][3]To protect against inhalation of dust, aerosols, or vapors, especially when handling the solid compound outside of a certified chemical fume hood or during spill cleanup.[1][3]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following protocol is essential for the safe handling of this compound.

Preparation
  • Don PPE : Before handling the chemical, put on all required PPE as detailed in the table above.

  • Fume Hood Verification : Ensure a chemical fume hood is functioning correctly with the sash at the appropriate height.[5]

  • Material Assembly : Gather all necessary equipment, including glassware, solvents, and spill cleanup materials, and place them inside the fume hood.

  • Emergency Equipment Check : Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[1]

Handling
  • Weighing : Carefully weigh the solid this compound within the fume hood to minimize the generation and inhalation of dust.[5]

  • Dissolving : If preparing a solution, add the solvent to the compound slowly to avoid splashing.

  • Reaction : Conduct all subsequent experimental steps within the chemical fume hood.

  • Work Practice : Avoid eating, drinking, or smoking in the laboratory area. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Post-Handling
  • Decontamination : Decontaminate all glassware and equipment that came into contact with the chemical using a suitable solvent.

  • PPE Removal : Remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.[5]

  • Hygiene : Wash hands and forearms thoroughly with soap and water after the procedure is complete.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated must be treated as hazardous waste.[6][7]

Waste Segregation and Disposal
  • Solid Waste : Collect any solid this compound waste, including contaminated items like weigh paper, pipette tips, and paper towels, in a clearly labeled, sealed container for hazardous solid waste.[5][8]

  • Liquid Waste : Dispose of solutions containing this compound in a designated, labeled hazardous liquid waste container. Do not pour down the drain.[5][8] Keep aqueous and solvent-based waste streams separate.[7]

  • Sharps Waste : Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

Waste Container Management
  • Container Compatibility : Ensure waste containers are made of a material compatible with the chemical and any solvents used.[9]

  • Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation.[6][7] Do not use abbreviations or chemical formulas.[6][7]

  • Storage : Store waste containers in a designated satellite accumulation area with secondary containment to prevent the spread of spills.[7] Keep containers securely closed except when adding waste.[7][9]

  • Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[6][8]

Experimental Workflow and Safety Protocol

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup and Disposal Phase prep1 Verify Fume Hood Function prep2 Don Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Respirator prep1->prep2 prep3 Assemble Materials in Hood prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution / Conduct Reaction handle1->handle2 cleanup1 Decontaminate Glassware & Surfaces handle2->cleanup1 Proceed to Cleanup cleanup2 Segregate & Dispose of Waste: - Solid Waste - Liquid Waste cleanup1->cleanup2 cleanup3 Remove & Dispose of PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4 end_node End cleanup4->end_node start Start start->prep1

Caption: A flowchart outlining the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.